8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2): A Foundational Scaffold in Targeted Therapeutics
Executive Summary The isoquinolin-1(2H)-one structural motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the backbone for numerous targeted therapeutics. Specifically, 8-Chloroisoquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinolin-1(2H)-one structural motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the backbone for numerous targeted therapeutics. Specifically, 8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2) represents a critical intermediate and structural analog in the development of highly selective enzyme inhibitors. The strategic placement of a chlorine atom at the C8 position introduces unique steric and electronic properties, significantly altering the molecule's lipophilicity and its binding kinetics within deep hydrophobic enzyme pockets. This technical guide explores the physicochemical profile, pharmacological mechanisms, and self-validating synthetic protocols associated with 8-chloroisoquinolin-1(2H)-one and its derivatives.
The physical and chemical properties of 8-chloroisoquinolin-1(2H)-one dictate its behavior in both synthetic workflows and biological assays. The lactam core (the 1(2H)-one moiety) is capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), which is essential for mimicking endogenous substrates like nicotinamide[1].
Table 1: Quantitative Physicochemical Data
Property
Value
Analytical Significance
Source
CAS Number
1368031-04-2
Unique registry identifier for procurement and safety tracking.
Structural Causality: The C8-chlorine substitution is not merely cosmetic. Halogen atoms at this position create a steric shield around the adjacent lactam ring. In drug design, this steric bulk restricts the rotational degrees of freedom when the molecule enters a target binding site, effectively locking the compound into a bioactive conformation. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the lactam N-H, enhancing its ability to form robust hydrogen bonds with target kinase hinge regions[4].
Pharmacological Mechanisms & Target Pathways
Isoquinolin-1(2H)-one derivatives have demonstrated profound efficacy across multiple therapeutic targets, primarily due to their ability to competitively inhibit ATP or NAD+ binding sites.
PARP-1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA single-strand break repair. Isoquinolinone derivatives act as competitive inhibitors of PARP-1 by mimicking the nicotinamide moiety of NAD+[1]. The lactam N-H and carbonyl groups form critical hydrogen bonds with the catalytic domain of PARP-1. In cancer cells harboring BRCA1/2 mutations (which are already deficient in homologous recombination repair), inhibiting PARP-1 forces the cells into a state of "synthetic lethality," resulting in targeted apoptosis[1].
Mechanism of PARP-1 inhibition by isoquinolin-1(2H)-one derivatives inducing synthetic lethality.
Hsp90β Selective Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for stabilizing oncogenic client proteins. While pan-Hsp90 inhibitors often fail in clinical trials due to severe ocular and hepatic toxicity, isoquinolin-1(2H)-one derivatives have been engineered to selectively target the Hsp90β isoform[5]. The 8-chloro substitution provides the precise spatial geometry required to exploit the subtle structural differences between the alpha and beta isoforms, inducing the degradation of Hsp90β-dependent clients without triggering a pro-survival heat shock response[5].
Kinase Inhibition (PI3K/AKT/mTOR Pathway)
Beyond chaperones and DNA repair enzymes, the isoquinolinone core is heavily utilized in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling cascade[4]. The planar nature of the fused bicyclic ring system allows it to intercalate deeply into the ATP-binding pocket of these kinases, suppressing tumor proliferation.
Table 2: Comparative Pharmacological Targets of Isoquinolinones
The synthesis of 8-chloroisoquinolin-1(2H)-one and its complex derivatives requires precise control over reaction conditions. The following protocol outlines a modern, self-validating approach using Palladium-catalyzed intramolecular cyclization.
Experimental Workflow: Pd-Catalyzed Cyclization
Step 1: Preparation of the Precursor (Substituted Benzamide)
Action: React 2-bromo-6-chlorobenzoic acid with the appropriate vinylamine under anhydrous conditions using HATU and DIPEA in DMF.
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the activated ester intermediate. HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, overcoming the severe steric hindrance imposed by the adjacent chlorine and bromine atoms.
Step 2: Microwave-Assisted Palladium Catalysis
Action: Transfer the purified benzamide precursor to a microwave vial. Add Pd(OAc)2 (5 mol%), a phosphine ligand (e.g., XPhos), and K2CO3 in a degassed solvent system (1,4-Dioxane/H2O). Irradiate at 110°C for 30 minutes.
Causality: Microwave irradiation is chosen over conventional thermal heating because it provides rapid, uniform volumetric heating. This kinetic boost is essential to drive the intramolecular Heck-type cyclization forward before the palladium catalyst can degrade or undergo undesired side reactions (such as dehalogenation of the 8-chloro group).
Step 3: Self-Validating Quality Control (LC-MS)
Action: Extract a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.
Self-Validating System: The protocol dictates a strict binary decision tree based on the mass spectra. The reaction is only deemed complete if the precursor mass is entirely depleted and the target adduct[M+H]+ at m/z 180.02 is the dominant peak[3]. If the precursor peak remains >5% relative abundance, the system mandates an additional 15 minutes of microwave irradiation. This feedback loop ensures that downstream purification is not contaminated by unreacted starting material.
Step 4: Isolation and Structural Confirmation
Action: Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Confirm the structure via 1H-NMR and HRMS.
Causality: In 1H-NMR, the presence of a broad singlet around 11.0–11.5 ppm is specifically monitored. This validates that the molecule exists predominantly in the 1(2H)-one (lactam) tautomeric form rather than the isoquinolin-1-ol (lactim) form, which is critical for its biological hydrogen-bonding capabilities.
Step-by-step synthetic workflow and self-validating quality control for isoquinolinone derivatives.
Conclusion
8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2) is far more than a simple building block; it is a meticulously engineered pharmacophore. The 8-chloro substitution provides the necessary steric constraints and electronic modulation required to achieve high selectivity against complex targets like PARP-1, Hsp90β, and the PI3K/AKT/mTOR kinase network. By employing self-validating, microwave-assisted synthetic protocols, researchers can efficiently harness this scaffold to develop the next generation of highly targeted, low-toxicity therapeutics.
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 8-Chloroisoquinolin-1(2H)-one in Drug Discovery
Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug development program. As a Senior Application Scientist, I approach heterocyclic building blocks not mere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug development program. As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static structures, but as dynamic participants in both synthetic workflows and biological microenvironments. 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) has emerged as a privileged pharmacophore, particularly in the design of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors [[1]]().
This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to effectively utilize 8-chloroisoquinolin-1(2H)-one in advanced drug discovery campaigns.
Physicochemical Profiling & Structural Causality
Understanding the foundational properties of 8-chloroisoquinolin-1(2H)-one is critical for predicting its behavior in both the reaction flask and the biological target pocket.
Quantitative Data Summary
Property
Value
Causality / Significance
IUPAC Name
8-chloro-2H-isoquinolin-1-one
Standard nomenclature defining the lactam core.
CAS Number
1368031-04-2
Unique registry identifier .
Molecular Formula
C9H6ClNO
Indicates a highly unsaturated, halogenated system .
Molecular Weight
179.60 g/mol
Low molecular weight ensures high ligand efficiency [[2]]().
Monoisotopic Mass
179.0138 Da
Critical for high-resolution LC-MS validation [[3]]([Link]).
Predicted pKa
11.75 ± 0.20
Ensures the molecule remains protonated (neutral lactam) at physiological pH .
Appearance
White to light yellow solid
Visual indicator of purity during isolation .
Tautomerism and the 8-Chloro Effect
Isoquinolin-1-ones exist in a tautomeric equilibrium between the lactam (2H-one) and lactim (1-ol) forms. However, the lactam form strongly predominates. The presence of the 8-chloro substituent is not merely decorative; it serves two vital mechanistic functions:
Electronic Modulation: The electron-withdrawing nature of the chlorine atom inductively increases the acidity of the lactam N-H, enhancing its capacity as a hydrogen bond donor.
Steric Gating: Positioned adjacent to the carbonyl, the bulky chlorine atom restricts the rotational degrees of freedom of the scaffold within a kinase hinge region, locking the molecule into a bioactive conformation and increasing target selectivity.
Pharmacological Significance: The DDR Pathway
8-Chloroisoquinolin-1(2H)-one derivatives frequently target the DNA Damage Response (DDR) network, specifically acting as competitive inhibitors at the ATP-binding sites of Ataxia Telangiectasia Mutated (ATM) and ATM-and-Rad3-Related (ATR) kinases . The lactam motif perfectly mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge backbone.
Fig 1. DNA Damage Response pathway illustrating the pharmacological intervention point of inhibitors.
Self-Validating Synthetic Workflows
To ensure high purity and reproducibility, I have designed the following synthetic workflow. It utilizes an N-oxide rearrangement strategy, which is highly regioselective for the 1-position.
Fig 2. Stepwise synthetic workflow for 8-Chloroisoquinolin-1(2H)-one via N-oxide rearrangement.
Protocol 1: Synthesis of 8-Chloroisoquinolin-1(2H)-one
Phase 1: N-Oxidation
Preparation: Dissolve 1.0 equivalent of 8-chloroisoquinoline in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert argon atmosphere.
Controlled Addition: Cool the vessel to 0 °C. Slowly add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA, 77%).
Causality Insight: Stepwise addition at 0 °C mitigates the highly exothermic nature of peroxy-acid oxidations and prevents non-specific electrophilic aromatic oxidation of the electron-rich rings .
Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Self-Validating Workup: Quench with saturated aqueous
. Validation Check: Perform a starch-iodide test on the aqueous layer; a negative result confirms the complete neutralization of explosive peroxides. Wash with saturated , dry over , and concentrate to yield the N-oxide.
Phase 2: Polonovski-Type Rearrangement
5. Activation: Dissolve the crude N-oxide in acetic anhydride (
) (5 mL/mmol) and heat to 90 °C for 2 hours.
Causality Insight: The
activates the N-oxide, driving a [3,3]-sigmatropic shift that cleanly installs an acetate group at the 1-position.
Hydrolysis: Remove excess
in vacuo. Dissolve the residue in methanol and add 3.0 equivalents of 2.0 M aqueous NaOH. Stir for 2 hours.
Isolation: Acidify to pH 6 using 1.0 M HCl. The target lactam precipitates as a white/light-yellow solid. Filter and dry under high vacuum.
Protocol 2: LC-MS Purity Validation
A protocol is only as reliable as its analytical verification. This LC-MS method leverages the natural isotopic distribution of chlorine as an internal barcode.
Sample Prep: Dissolve 1 mg of the product in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).
Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Mass Spectrometry (ESI+): Monitor for the [M+H]+ ion.
Validation Check: You must observe a primary peak at m/z 180.02 and an M+2 isotope peak at m/z 182.02 with approximately 33% relative intensity. This specific 3:1 ratio definitively confirms the retention of the 8-chloro substituent .
References
PubChemLite - 1368031-04-2 (C9H6ClNO) Structural and Mass Spectrometry Data. Retrieved from:[Link]
US Patent 8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
Structural and Conformational Dynamics of 8-Chloroisoquinolin-1(2H)-one: A Technical Guide for Rational Drug Design
Executive Summary The isoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. Among its derivatives, 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) presents a unique structural profile. The introduction of a chlorine atom at the C8 position induces a profound steric phenomenon known as the peri-interaction, which fundamentally alters the molecule's 3D conformation, tautomeric equilibrium, and target-binding vectors.
This whitepaper provides an in-depth analysis of the molecular structure of 8-chloroisoquinolin-1(2H)-one, detailing the causality behind its conformational dynamics, the self-validating experimental workflows required for its structural elucidation, and its strategic application in advanced drug development.
Molecular Architecture and the Peri-Effect
Lactam-Lactim Tautomerism
Isoquinolin-1-one derivatives exist in a dynamic equilibrium between the lactam (1(2H)-one) and lactim (1-hydroxyisoquinoline) tautomers. In physiological conditions and the solid state, the lactam form is overwhelmingly favored due to the thermodynamic stability provided by the highly polarized amide resonance structure. This lactam motif (comprising the C1=O hydrogen-bond acceptor and the N2-H hydrogen-bond donor) is critical for biological activity, as it directly mimics the nicotinamide moiety of NAD+ [1].
Conformational Distortion via the Peri-Interaction
The defining structural feature of 8-chloroisoquinolin-1(2H)-one is the spatial conflict between the C8-chlorine substituent and the C1-carbonyl oxygen.
Steric Clash: The C8 and C1 positions are geographically adjacent across the fused bicyclic system. The Van der Waals radius of a chlorine atom (~1.75 Å) combined with that of the carbonyl oxygen (~1.52 Å) exceeds the physical distance allowed by a strictly planar geometry.
Out-of-Plane Distortion: To relieve this peri-steric strain, the molecule undergoes a conformational adjustment. The C1-carbonyl group is forced to twist slightly out of the plane of the aromatic isoquinoline core, or the entire bicyclic system undergoes a slight "buckling" effect [2].
Pharmacological Consequence: This deviation from planarity alters the spatial vectors of the N2-H and C1=O hydrogen bonds. While a strictly planar conformation is optimal for broad-spectrum PARP1 inhibition, the out-of-plane twist induced by the 8-chloro group can be exploited to achieve high selectivity for specific mutant kinases or alternative PARP isoforms that possess uniquely shaped binding pockets.
Physicochemical Properties
Understanding the baseline quantitative data of 8-chloroisoquinolin-1(2H)-one is essential for predicting its pharmacokinetic behavior, such as Blood-Brain Barrier (BBB) penetrance and lipophilicity.
Property
Value
Structural Significance
Chemical Name
8-Chloroisoquinolin-1(2H)-one
Core heterocyclic scaffold
CAS Registry Number
1368031-04-2
Unique chemical identifier [3]
Molecular Formula
C9H6ClNO
Halogenated bicyclic system
Molecular Weight
179.60 g/mol
Highly favorable for oral bioavailability (Lipinski's Rule of 5)
Topological Polar Surface Area (TPSA)
29.1 Ų
Optimal for high membrane and BBB permeability
Hydrogen Bond Donors
1 (N-H)
Critical for target enzyme anchoring
Hydrogen Bond Acceptors
1 (C=O)
Participates in bidentate binding motifs
Appearance
White to light yellow solid
Indicates high crystalline stability
Experimental Workflows for Structural Elucidation
To definitively map the out-of-plane distortion and confirm the tautomeric state of 8-chloroisoquinolin-1(2H)-one, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not confound structural data.
X-Ray Crystallography Protocol
This protocol is engineered to achieve thermodynamic control during crystallization, preventing the kinetic trapping of amorphous solids or minor tautomers.
Solvent System Selection: Prepare a 1:1 (v/v) binary mixture of Dichloromethane (DCM) and Methanol. Causality: DCM solubilizes the hydrophobic aromatic core, while Methanol solvates the polar lactam motif, preventing premature precipitation.
Saturated Solution Preparation: Dissolve 10 mg of the compound in 2 mL of the solvent system. Sonicate for 5 minutes at room temperature to ensure complete molecular dispersion.
Particulate Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pre-cleaned 5 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields higher-quality single crystals.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free, temperature-controlled incubator at 20°C. Causality: A slow, restricted evaporation rate ensures that the crystal lattice forms under thermodynamic equilibrium, exclusively isolating the dominant 1(2H)-one tautomer.
Harvesting and Diffraction: After 72–120 hours, harvest a single colorless block crystal. Immediately submerge it in paratone oil and mount it on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) cooled to 100 K. Causality: Cryo-cooling minimizes atomic thermal vibration (B-factors), allowing for the precise measurement of the C1-O and C8-Cl bond angles to quantify the peri-distortion.
2D NMR (NOESY) Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to confirm the spatial proximity of protons in the solution state.
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It tightly coordinates with the lactam N2-H proton, drastically slowing its chemical exchange rate with trace moisture and allowing its resonance to be distinctly observed in the spectrum.
1D 1H NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the N2-H proton, which typically appears as a broad singlet downfield (> 10.5 ppm).
NOESY Acquisition (Validation Step): Execute a 2D NOESY experiment utilizing a highly specific mixing time of 500 ms. Causality: For a small molecule (MW ~180 g/mol ), a 500 ms mixing time is the mathematical optimum to observe direct dipole-dipole cross-relaxation (through-space interactions < 5 Å) while completely avoiding spin-diffusion artifacts (where magnetization bounces through intermediate protons).
Data Interpretation: Analyze the cross-peaks between the N2-H proton and the adjacent C3-H proton. The presence of this cross-peak definitively validates the 2H-one (lactam) tautomeric state in solution.
The structural nuances of 8-chloroisoquinolin-1(2H)-one make it an exceptional scaffold for oncology drug development, particularly in the realm of synthetic lethality [4].
When cancer cells lose their Homologous Recombination (HR) DNA repair mechanisms (e.g., via BRCA1/2 mutations), they become entirely reliant on PARP enzymes to repair single-strand DNA breaks. The isoquinolone core acts as a competitive mimic of NAD+, binding to the PARP catalytic domain. The 8-chloro substitution, due to its peri-induced conformational twist, can be engineered to trap the PARP enzyme on the DNA strand with unique kinetic profiles, leading to replication fork collapse and targeted cancer cell death.
Fig 1. Mechanistic pathway of PARP inhibition by 8-Cl-isoquinolone leading to synthetic lethality.
References
Maksimainen, M. M., et al. "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones." ACS Omega, 2020. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one." PubChem, 2025. Available at:[Link]
National Institutes of Health. "Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment." PubMed Central, 2025. Available at:[Link]
Exploratory
De Novo Synthesis of 8-Chloroisoquinolin-1(2H)-one: A Strategic Methodological Guide
Executive Summary & Strategic Rationale The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, includ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, including PI3Kδ/γ inhibitors like duvelisib [1]. Specifically, 8-substituted isoquinolones are highly sought after for their ability to project functional groups into deep hydrophobic binding pockets. However, the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) [2] from unsubstituted isoquinoline presents a formidable regiochemical challenge.
The Causality of the Synthetic Route:
Direct electrophilic chlorination of isoquinoline is electronically biased toward the C4 or C5 positions, making direct C8-functionalization impossible. To overcome this, we must exploit the unique electronic properties of the protonated isoquinolinium ion. By utilizing a strongly acidic nitration sequence, the heterocyclic ring is deactivated, forcing electrophilic aromatic substitution (SEAr) onto the carbocyclic ring at the C5 and C8 positions [3].
Once the C8 position is functionalized with a nitro group, a sequence of functional group interconversions (Reduction
Sandmeyer Reaction) installs the recalcitrant chlorine atom. Finally, the C1-carbonyl must be installed. Rather than attempting a harsh, direct oxidation, we utilize a highly controlled Reissert-Henze-type rearrangement [5]. By first oxidizing the basic nitrogen to an N-oxide, we electronically activate the adjacent C1 position for nucleophilic attack by acetate, which upon hydrolysis yields the thermodynamically stable lactam.
Mechanistic Workflow & Pathway Visualization
The complete five-step synthetic cascade is designed to bypass the inherent regiochemical limitations of the isoquinoline core.
Fig 1: Five-step regioselective synthetic workflow from isoquinoline to 8-chloroisoquinolin-1(2H)-one.
This section provides the exact stoichiometric, thermodynamic, and kinetic parameters required for the synthesis, alongside analytical self-validating checks to ensure process integrity at every node.
Step 1: Electrophilic Nitration of Isoquinoline
Objective: Regioselective installation of the nitro group at the C8 position.
Protocol:
Cool concentrated H₂SO₄ (5.0 equiv) to 0 °C in a round-bottom flask.
Add isoquinoline (1.0 equiv) dropwise to form the isoquinolinium sulfate salt.
Prepare a nitrating mixture of conc. HNO₃ (1.2 equiv) and conc. H₂SO₄ (1.2 equiv) and add dropwise, maintaining the internal temperature below 5 °C.
Stir at 0 °C for 2 hours, then warm to room temperature for 12 hours.
Quench over crushed ice and basify with NH₄OH to pH 9. Extract with EtOAc.
Purification: The crude mixture contains ~52% 5-nitroisoquinoline and ~48% 8-nitroisoquinoline [3]. Separate the isomers via silica gel column chromatography (Hexanes/EtOAc, 3:1).
Self-Validation: ¹H NMR of the 8-nitro isomer will show a distinct downfield doublet for the C1 proton (~9.6 ppm) due to the anisotropic deshielding effect of the adjacent C8 nitro group.
Step 2: Reduction to 8-Aminoisoquinoline
Objective: Conversion of the electron-withdrawing nitro group to an electron-donating amine.
Protocol:
Dissolve 8-nitroisoquinoline (1.0 equiv) in absolute ethanol.
Add 10% Pd/C (0.1 equiv by weight).
Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.
Filter the mixture through a pad of Celite to remove the catalyst, washing with hot ethanol.
Concentrate under reduced pressure to yield 8-aminoisoquinoline.
Self-Validation: IR spectroscopy must show the complete disappearance of asymmetric/symmetric NO₂ stretches (1530, 1350 cm⁻¹) and the emergence of a primary amine N-H doublet stretch (~3350, 3450 cm⁻¹).
Step 3: Sandmeyer Chlorination
Objective: Substitution of the primary amine for a chlorine atom via a diazonium intermediate.
Protocol:
Suspend 8-aminoisoquinoline (1.0 equiv) in 6M HCl and cool to 0 °C.
Add a cold aqueous solution of NaNO₂ (1.1 equiv) dropwise. Stir for 30 mins at 0 °C to form the diazonium salt.
In a separate flask, prepare a solution of CuCl (1.2 equiv) in conc. HCl and heat to 60 °C.
Slowly transfer the cold diazonium solution into the hot CuCl solution. Nitrogen gas evolution will be immediate and vigorous.
Heat at 80 °C for 1 hour, cool, neutralize with NaOH, and extract with CH₂Cl₂.
Self-Validation: GC-MS or LC-MS will display a characteristic 3:1 isotopic cluster at the molecular ion peak (M / M+2), confirming the successful incorporation of a single ^35Cl / ^37Cl atom.
Step 4: N-Oxidation
Objective: Electronic activation of the C1 position for subsequent rearrangement.
Protocol:
Dissolve 8-chloroisoquinoline (1.0 equiv) in anhydrous CH₂Cl₂.
Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) portion-wise at 0 °C.
Stir at room temperature for 4 hours.
Wash the organic layer with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid).
Dry over Na₂SO₄ and concentrate to yield 8-chloroisoquinoline N-oxide.
Self-Validation: TLC will show a highly polar spot (R_f ~ 0.1 in 100% EtOAc). ¹H NMR will show a significant upfield shift of the C1 and C3 protons compared to the parent isoquinoline due to the increased electron density from the N-oxide oxygen.
Step 5: Reissert-Henze-Type Rearrangement
Objective: Sigmatropic rearrangement and hydrolysis to form the final lactam [5].
Protocol:
Heat the mixture to 90 °C for 4 hours. The N-oxide oxygen is acylated, followed by nucleophilic attack of acetate at C1, and subsequent elimination of acetic acid to form 1-acetoxy-8-chloroisoquinoline.
Evaporate excess Ac₂O under vacuum.
Dissolve the residue in THF/H₂O (1:1) and add 2M NaOH (3.0 equiv). Stir for 2 hours at room temperature to hydrolyze the ester.
Acidify to pH 5 with 1M HCl. The product, 8-chloroisoquinolin-1(2H)-one, will precipitate as a solid. Filter and dry.
Self-Validation: IR spectroscopy will reveal a strong, sharp lactam carbonyl stretch (C=O) at ~1660 cm⁻¹. ¹H NMR will show a broad singlet at ~11.5 ppm corresponding to the lactam N-H, confirming the 1(2H)-one tautomer over the 1-hydroxyisoquinoline form.
Fig 2: Mechanism of the Reissert-Henze rearrangement to form the isoquinolone core.
Quantitative Data & Reaction Metrics
The following table summarizes the expected yields, optimal reaction temperatures, and primary purification modalities for each step in the synthetic cascade.
Step
Transformation
Reagents / Conditions
Expected Yield
Primary Purification Method
1
Nitration
HNO₃, H₂SO₄, 0 °C to RT
45-50% (8-NO₂ isomer)
Silica Gel Chromatography (Hex/EtOAc)
2
Reduction
H₂, Pd/C, EtOH, RT
90-95%
Filtration (Celite) & Concentration
3
Sandmeyer
NaNO₂, HCl, CuCl, 80 °C
65-70%
Liquid-Liquid Extraction (CH₂Cl₂)
4
N-Oxidation
mCPBA, CH₂Cl₂, RT
85-90%
Aqueous Wash (NaHCO₃ / Na₂S₂O₃)
5
Rearrangement
1. Ac₂O, 90 °C; 2. NaOH
70-75%
Precipitation & Recrystallization
Total
Isoquinoline Target
5-Step Sequence
~15 - 22% Overall
-
References
Semantic Scholar. (2022). 3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Viability. MDPI Molecules.
Chegg. (2021). Treatment of quinoline with mixed acid... Nitration of isoquinoline.
PubMed Central (PMC). (2026). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation....
MDPI. (2023). Novel Approach to the Construction of Fused Indolizine Scaffolds: Synthesis of Rosettacin....
Foundational
Unlocking the Pharmacophore: Potential Therapeutic Targets of Chlorinated Isoquinolines
Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic therapeutics. The strategic introduction of a chlorin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic therapeutics. The strategic introduction of a chlorine atom onto the isoquinoline ring fundamentally alters its physicochemical profile. Chlorination reduces the basicity of the heterocyclic nitrogen, modulates lipophilicity for better membrane permeability, and, most importantly, provides a highly specific vector for target engagement via halogen bonding or electrophilic covalent interactions.
This technical guide dissects the primary therapeutic targets of chlorinated isoquinolines—Topoisomerase I (Top1), Checkpoint Kinase 1 (CHK1), and AlkB Nucleic Acid Demethylases—detailing the structural biology, mechanism of action, and the rigorous experimental workflows required to validate these interactions in preclinical development.
Target I: DNA Topoisomerase I (Top1)
Mechanistic Rationale
Topoisomerase I (Top1) relieves DNA torsional strain during replication and transcription by inducing transient single-strand breaks. Classical Top1 inhibitors, such as the camptothecins (e.g., topotecan, irinotecan), act as "poisons" by intercalating into the Top1-DNA cleavage complex, preventing DNA religation and leading to lethal double-strand breaks during the S-phase of the cell cycle[1].
However, camptothecins suffer from severe chemical instability due to a labile lactone ring that hydrolyzes rapidly at physiological pH. To overcome this, indenoisoquinolines were developed. Recent structure-activity relationship (SAR) optimizations have demonstrated that replacing the metabolically problematic 3-nitro group of early indenoisoquinolines with a chlorine atom yields highly potent, metabolically stable Top1 poisons[1][2]. These chlorinated indenoisoquinolines exhibit unique DNA cleavage site preferences compared to camptothecins and retain efficacy against camptothecin-resistant Top1 mutations[1].
Fig 1. Mechanism of Top1-DNA cleavage complex stabilization by chlorinated indenoisoquinolines.
Experimental Protocol: Top1 DNA Cleavage Assay
To validate the poisoning effect of a chlorinated isoquinoline, a self-validating gel-based cleavage assay is employed. This assay relies on the principle that the transient Top1-DNA covalent intermediate can be permanently trapped by rapid protein denaturation.
Step-by-Step Methodology:
Substrate Preparation: 3'-end label a highly supercoiled plasmid DNA (e.g., pBR322) or a specific oligonucleotide duplex using [α-³²P]dATP and Terminal Deoxynucleotidyl Transferase.
Reaction Assembly: In a 20 µL reaction volume, combine 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, the radiolabeled DNA substrate, and recombinant human Top1.
Compound Incubation: Add the chlorinated isoquinoline derivative (titrated from 0.1 µM to 100 µM) and incubate at 37°C for 30 minutes to allow ternary complex formation.
Covalent Trapping: Terminate the reaction by adding 2 µL of 10% SDS. Causality note: SDS immediately denatures Top1, covalently trapping the enzyme onto the DNA at the exact site of cleavage.
Proteolysis: Add 2.5 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the trapped Top1, leaving a small peptide adduct attached to the cleaved DNA fragment.
Resolution & Analysis: Resolve the DNA fragments on a 16% denaturing polyacrylamide gel (7 M urea). Visualize via phosphorimaging. The appearance of distinct cleavage bands confirms Top1 poisoning, and the banding pattern maps the sequence specificity of the chlorinated compound.
Target II: Checkpoint Kinase 1 (CHK1)
Mechanistic Rationale
In the DNA Damage Response (DDR) network, CHK1 is a master regulatory serine/threonine kinase. Upon sensing DNA damage, ATR phosphorylates CHK1, which subsequently inhibits Cdc25 phosphatases, halting the cell cycle at the G2/M checkpoint to allow for DNA repair[3]. In p53-deficient cancers (which lack the G1 checkpoint), tumor cells are entirely reliant on the CHK1-mediated G2/M checkpoint for survival. Inhibiting CHK1 forces these cells into premature mitosis with unrepaired DNA, triggering a synthetic lethal event known as mitotic catastrophe[3].
Through rigorous structure-guided scaffold morphing, researchers developed SAR-020106 , a highly potent and selective CHK1 inhibitor built on a chlorinated isoquinoline core[4]. Crystallographic data reveals the precise causality behind the chlorine substitution: the 8-chloro group on the isoquinoline ring is perfectly positioned to form a short oxygen–halogen interaction with the backbone carbonyl oxygen of Ser88 in the kinase hinge region[4][5]. This specific halogen bond drives the compound's remarkable sub-nanomolar potency and >300-fold selectivity over the closely related CHK2 kinase[4].
Fig 2. CHK1 signaling pathway and synthetic lethality induced by chlorinated isoquinolines.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
To quantify the IC₅₀ of chlorinated isoquinoline kinase inhibitors, a TR-FRET assay is the industry standard. It eliminates the autofluorescence interference common with highly conjugated heterocyclic compounds.
Step-by-Step Methodology:
Kinase Reaction: In a 384-well low-volume plate, combine 1 nM recombinant full-length CHK1, 100 nM biotinylated synthetic peptide substrate (e.g., Cdc25C-derived), and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Addition: Dispense the chlorinated isoquinoline in a 10-point dose-response curve (DMSO final concentration <1%). Incubate at room temperature for 60 minutes.
Quenching & Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).
FRET Development: Incubate for 60 minutes to allow the Streptavidin-APC to bind the biotinylated substrate and the Eu-antibody to bind the phosphorylated residues.
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. A decrease in the FRET ratio correlates directly with the inhibition of CHK1 by the chlorinated isoquinoline.
Target III: AlkB Nucleic Acid Demethylases
Mechanistic Rationale
The AlkB family of non-heme iron(II)/2-oxoglutarate-dependent dioxygenases plays a critical role in epigenetic regulation and DNA repair by catalyzing the oxidative demethylation of N-alkylated nucleic acids (e.g., m1A, m3C)[6]. Overexpression of specific AlkB homologs (like ALKBH2 and ALKBH3) is implicated in the progression of various malignancies, making them attractive epigenetic targets[6].
Recent chemical biology efforts have identified C-1 chlorinated isoquinoline derivatives as a novel class of AlkB demethylase inhibitors[6]. Unlike the reversible ATP-competitive binding seen in CHK1, the mechanism here is covalent. The C-1 chlorine atom acts as an electrophilic "warhead." Upon binding to the active site, the chlorine is displaced by a nucleophilic attack from a proximal active-site cysteine residue, resulting in irreversible alkylation and enzyme inactivation[6]. While highly potent, researchers must carefully monitor the toxicity profile of these compounds, as excessive reactivity can lead to off-target cysteine alkylation[6].
Quantitative Data Summary
The table below consolidates the biochemical profiles of chlorinated isoquinolines across their respective therapeutic targets.
IC₅₀ = ~2-5 nM (CHK1); >300-fold selectivity over CHK2
AlkB Demethylases
C-1 Chlorinated Isoquinoline
Electrophilic warhead (leaving group)
Irreversible covalent alkylation of active-site Cysteine
Sub-micromolar IC₅₀; requires toxicity profiling
Conclusion and Future Perspectives
The integration of a chlorine atom into the isoquinoline scaffold is not merely a steric adjustment; it is a profound electronic modification that dictates target specificity. Whether acting as a metabolic shield in Top1 poisons, a halogen-bond donor in CHK1 inhibitors like SAR-020106, or an electrophilic warhead for AlkB demethylases, chlorinated isoquinolines represent a highly versatile pharmacophore.
Future Direction in Radiotherapeutics: A highly promising frontier is the use of chlorinated isoquinolines as precursors for targeted radionuclide therapy (TRT). The chloro-group on scaffolds like SAR-020106 provides a direct position for radiohalogenation via isotopic exchange (e.g., substituting the chlorine with radioiodine or astatine). This allows the molecule to act as a dual-action radiopharmaceutical—simultaneously inhibiting DNA repair via CHK1 and delivering localized radiation directly to the nucleus of glioblastoma cells[3].
References
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central (PMC). Available at:[Link]
Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma. MDPI. Available at:[Link]
Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. PubMed. Available at:[Link]
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PubMed Central (PMC). Available at:[Link]
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. ACS Publications. Available at:[Link]
Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. UCL Discovery. Available at:[Link]
8-Chloroisoquinolin-1(2H)-one solubility in different solvents
Whitepaper: The Solubility Profile of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Guide for Formulation and Synthesis Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heter...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: The Solubility Profile of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Guide for Formulation and Synthesis
Executive Summary
8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of pharmacophores, kinase inhibitors, and advanced functional materials[1]. Despite its utility, its rigid, planar structure poses significant solubility challenges during early-stage drug development and synthetic scale-up. This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility data across various solvent classes, and self-validating protocols for rigorous solubility determination.
Structural Determinants of Solubility: A Mechanistic Perspective
To predict and manipulate the solubility of 8-Chloroisoquinolin-1(2H)-one, one must first deconstruct the causality behind its physical properties. The dissolution of this compound is governed by the energetic penalty of disrupting its crystal lattice versus the enthalpic gain from solute-solvent interactions.
Lactam-Lactim Tautomerism and Hydrogen Bonding: The isoquinolin-1(2H)-one core (isocarbostyril) predominantly exists in the lactam form in the solid state[2]. This facilitates the formation of robust intermolecular hydrogen-bonded dimers (N–H···O=C)[3]. Solvents must possess strong hydrogen-bond acceptor capabilities to outcompete these lattice interactions.
The 8-Chloro Substituent Effect: The introduction of a chlorine atom at the C-8 position introduces two competing thermodynamic forces. First, it increases the molecular lipophilicity (LogP) and molecular volume, drastically reducing aqueous solubility[4]. Second, the electron-withdrawing nature of the halogen modulates the electron density of the adjacent lactam carbonyl, while simultaneously enabling favorable dipole-dipole and halogen-bonding interactions in specific organic solvents[5].
Caption: Thermodynamic cycle of 8-Chloroisoquinolin-1(2H)-one dissolution.
Solvent Classification and Quantitative Solubility Profiles
Based on the structural mechanics outlined above, the solubility of 8-Chloroisoquinolin-1(2H)-one varies drastically across solvent classes. Table 1 summarizes the expected solubility profiles based on empirical behavior of halogenated isocarbostyrils[5][6].
Table 1: Solubility Profile of 8-Chloroisoquinolin-1(2H)-one
High dielectric constant; excellent solvation of planar heterocycles.
Halogenated
Dichloromethane (DCM)
10 - 20 mg/mL (Good)
Favorable dipole-dipole and halogen-halogen interactions[5].
Polar Protic
Methanol / Ethanol
1 - 5 mg/mL (Low)
Moderate H-bond capacity, but struggles to overcome lipophilic lattice energy.
Aqueous
Water (pH 7.0)
< 0.1 mg/mL (Poor)
High lipophilicity of the 8-chloro group; inability to disrupt crystal packing.
Note: For biological assays, stock solutions should be prepared in DMSO and diluted into aqueous buffers (maintaining final DMSO concentrations < 1% v/v to prevent precipitation).
Relying on kinetic solubility (e.g., solvent titration) often leads to metastable supersaturated solutions that crash out over time. As a standard of scientific integrity, thermodynamic solubility must be determined using the Shake-Flask Method coupled with HPLC-UV , integrating a self-validating solid-state check to ensure no polymorphic transitions occurred during the assay.
Step-by-Step Methodology:
Excess Solid Addition: Add 10 mg of 8-Chloroisoquinolin-1(2H)-one to a 1.5 mL glass vial.
Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer or Methanol). Ensure a visible suspension remains; if all solid dissolves, add more API until saturation is visually confirmed.
Isothermal Equilibration: Seal the vial and agitate continuously at 300 RPM on a thermoshaker at exactly 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium, moving past transient kinetic states.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Carefully extract the supernatant without disturbing the pellet.
Dilution & Quantification: Dilute the supernatant into the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.
Self-Validation (Critical Step): Recover the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates, hydrates, or new polymorphs. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility is of the new solid form, not the original API.
Caption: Self-validating Shake-Flask workflow for thermodynamic solubility.
Strategies for Aqueous Solubility Enhancement
For researchers looking to formulate 8-Chloroisoquinolin-1(2H)-one for in vivo studies, the native aqueous solubility is insufficient. The following field-proven strategies are recommended:
Co-solvency: Utilizing a ternary mixture of Water / PEG-400 / Tween-80 (e.g., 70:20:10 v/v). The PEG-400 acts as a dielectric mediator, while Tween-80 provides micellar encapsulation for the lipophilic 8-chloro moiety.
Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can host the chlorinated aromatic ring, while the hydrophilic exterior maintains aqueous solubility.
pH Modification: Because isoquinoline derivatives possess weak basicity (pKa ~ 5.14 for unsubstituted isoquinoline)[4], lowering the formulation pH below 4.0 using dilute HCl can protonate the nitrogen, forming a highly soluble hydrochloride salt. However, the electron-withdrawing 8-chloro group significantly depresses this pKa, meaning highly acidic conditions may be required to achieve full protonation.
References
Wikipedia Contributors. "Isoquinoline." Wikipedia, The Free Encyclopedia. Available at: [Link]
National Center for Biotechnology Information (PMC). "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives." PMC Archives. Available at: [Link]
National Center for Biotechnology Information (PMC). "Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA." PMC Archives. Available at: [Link]
stability and degradation of 8-Chloroisoquinolin-1(2H)-one
Stability and Degradation Profiling of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Technical Guide Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic scaffold ut...
Author: BenchChem Technical Support Team. Date: March 2026
Stability and Degradation Profiling of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Technical Guide
Executive Summary
8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic scaffold utilized extensively in the design of advanced therapeutics, notably class I PI3Kδ inhibitors for B cell lymphoid malignancies 1. Understanding its intrinsic stability is paramount for formulation development, shelf-life prediction, and analytical method validation. This guide provides an in-depth mechanistic analysis of its structural vulnerabilities and outlines a self-validating experimental framework for forced degradation studies.
The chemical behavior of 8-Chloroisoquinolin-1(2H)-one is governed by three distinct structural features, each dictating specific causality during stress testing:
The Peri-Chloro Effect: The primary degradation pathway for 1(2H)-isoquinolinone derivatives is the hydrolysis of the amide bond 2. However, the chlorine atom at the C8 position is situated peri to the C1 carbonyl group. This spatial arrangement creates significant steric shielding around the electrophilic carbonyl carbon, kinetically retarding nucleophilic attack compared to unsubstituted analogs.
Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. This tautomerization influences its reactivity, particularly under varying pH conditions where the protonation state dictates the site of nucleophilic attack.
The C3-C4 Alkene & Halogen Bond: The conjugated double bond within the nitrogen-containing ring is electron-rich and susceptible to oxidative cleavage. Furthermore, the C8-Cl bond presents a vulnerability to photolytic homolytic cleavage under high-energy UV irradiation, leading to complex metathesis reactions [[3]]().
Mechanistic Degradation Pathways
Mechanistic pathways of 8-Chloroisoquinolin-1(2H)-one under varying stress conditions.
Hydrolytic Degradation: Under extreme acidic or basic conditions, the C1-N2 amide bond is compromised. In basic environments, hydroxide ions attack the C1 carbonyl. Despite the steric hindrance from the 8-chloro group, prolonged exposure at elevated temperatures leads to ring opening, yielding 2-(aminomethyl)-6-chlorobenzoic acid derivatives 2.
Oxidative Degradation: Exposure to reactive oxygen species (e.g., peroxides) primarily targets the C3-C4 double bond and the lactam nitrogen. Autooxidation and rearrangement reactions of isoquinolinone derivatives frequently result in the formation of 3,4-dihydroxy intermediates or N-oxides 4.
Photolytic Degradation: Halogenated aromatics are sensitive to UV irradiation. Photolysis of the isoquinolin-1-one core at 254 nm can induce homolytic cleavage of the C8-Cl bond, generating an aryl radical that abstracts a proton from the solvent to form the des-chloro degradant 3.
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, forced degradation studies must be designed as self-validating systems. This means incorporating parallel matrix controls and orthogonal detection methods to guarantee mass balance (Target: 95-105% recovery) and peak purity. If a degradant co-elutes with the API, the mass balance will artificially inflate, invalidating the study.
Step-by-Step Methodology:
Sample Preparation: Dissolve 8-Chloroisoquinolin-1(2H)-one in a chemically inert diluent (e.g., 50:50 HPLC-grade Methanol/Water) to achieve a stock concentration of 1.0 mg/mL.
Stress Application (Parallel Execution):
Acidic: Mix 1 mL stock with 1 mL 1.0 M HCl. Heat at 80°C for 24 hours.
Basic: Mix 1 mL stock with 1 mL 1.0 M NaOH. Heat at 80°C for 24 hours.
Oxidative: Mix 1 mL stock with 1 mL 3.0% H₂O₂. Store at 25°C in the dark for 24 hours.
Photolytic: Expose 2 mL stock in a quartz cuvette to UV-A/Vis light (1.2 million lux hours) per ICH Q1B guidelines.
Quenching / Neutralization (Critical Causality Step): To prevent ongoing degradation during the autosampler queue, immediately neutralize acidic samples with 1.0 M NaOH and basic samples with 1.0 M HCl. Quench oxidative samples with a mild reducing agent (e.g., Sodium Metabisulfite) 2.
Filtration: Filter all quenched samples through a 0.22 µm PTFE syringe filter to remove any precipitated degradants or particulates.
Orthogonal Analysis: Analyze using a stability-indicating RP-HPLC method coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS). PDA ensures peak purity by comparing UV spectra across the peak, while MS provides structural elucidation of the degradants.
Self-validating experimental workflow for forced degradation studies.
Quantitative Degradation Profile
The following table summarizes the anticipated quantitative degradation profile of 8-Chloroisoquinolin-1(2H)-one based on standard ICH forced degradation parameters.
Note: The higher degradation rate in basic conditions compared to acidic conditions is characteristic of lactam hydrolysis, though the overall rate is heavily suppressed by the steric bulk of the C8-chlorine atom.
Commercial & Technical Profile: 8-Chloroisoquinolin-1(2H)-one
Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical heterocyclic building block employed primarily in the development of PARP inhibitors , kinase inhibitors , and GPCR modulators . Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical heterocyclic building block employed primarily in the development of PARP inhibitors , kinase inhibitors , and GPCR modulators . Its structural significance lies in the 8-position chlorine atom, which provides steric bulk and electronic modulation distinct from the more common 5-, 6-, or 7-substituted isomers. This substitution pattern often improves metabolic stability by blocking the P450-mediated oxidation sites on the benzenoid ring while influencing the hydrogen-bond donor capability of the lactam moiety.
This guide analyzes the commercial supply landscape, details the critical quality attributes (CQAs) necessary for pharmaceutical applications, and provides a validated synthetic workflow for in-house generation when commercial stock is unavailable.
Technical Specifications & Chemical Identity
The compound exists in a tautomeric equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. In the solid state and in polar solvents (DMSO, Methanol), the lactam form predominates , which is critical for binding interactions in active sites requiring a hydrogen bond donor at N-2 and an acceptor at C-1.
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated)
~9.5 (Lactam NH)
Supply Chain Landscape
The commercial availability of 8-Chloroisoquinolin-1(2H)-one is categorized as Tier 2 (Limited Stock) . Unlike the un-substituted or 5-chloro analogs, the 8-chloro isomer requires specific regioselective synthesis, limiting the number of suppliers holding bulk inventory.
Supplier Classification
Primary Stockholders (Immediate Dispatch): Companies that list specific batch data or real-time stock.
Custom Synthesis/Lead Time (2-4 Weeks): Suppliers that list the compound but synthesize on demand.
Key Commercial Suppliers
Note: Supplier status changes rapidly. Always verify current stock.
Supplier
Catalog Ref
Purity Spec
Typical Pack Size
Role
Fluorochem
10-F612206
≥98%
100mg - 10g
Primary Source (UK/EU)
BLD Pharm
BD00788056
≥95%
1g - 25g
Primary Source (Global/CN)
CymitQuimica
10-F612206
≥98%
Various
Distributor (EU)
MilliporeSigma
Inquire
N/A
N/A
Often lists 5-chloro isomer; verify CAS carefully.
Procurement Decision Logic
The following decision tree aids in selecting the correct sourcing strategy based on project phase and purity requirements.
Figure 1: Strategic sourcing decision tree for 8-Chloroisoquinolin-1(2H)-one, emphasizing the critical QC step for isomer verification.
Quality Assurance: Critical Impurity Profiling
When sourcing this compound, "Purity >95%" is insufficient without specific isomer confirmation. The synthetic routes used by suppliers often yield regioisomers that are difficult to separate by standard flash chromatography.
Key Impurities
5-Chloroisoquinolin-1(2H)-one: The most common regioisomer impurity. Arises if the starting material (chlorobenzoyl chloride or chloroisoquinoline) was not isomerically pure.
Detection: ¹H NMR.[1][2][3][4] The coupling constants of the aromatic protons differ. The 8-chloro isomer shows a characteristic downfield shift for H-7 due to the deshielding effect of the chlorine and carbonyl proximity.
1-Chloroisoquinoline: An intermediate in the synthesis (see Section 5).[1]
Detection: LC-MS. Distinct mass spectrum fragmentation and retention time.
8-Chloroisoquinoline N-oxide: Precursor impurity.
Detection: Polar impurity on TLC/HPLC.
Recommended QC Protocol
Identity: ¹H NMR (DMSO-d₆) is mandatory to confirm the 8-position substitution pattern.
Residual Solvents: GC-HS if used for GMP tox studies (watch for residual POCl₃ byproducts).
Experimental Protocol: Synthesis & Purification
If commercial supply is unavailable or lead times are prohibitive, the following protocol provides a robust synthetic route. This method utilizes the Rearrangement of Isoquinoline N-oxides , which is generally more reliable for the 8-chloro isomer than cyclization from benzoic acids due to the availability of 8-chloroisoquinoline.
Synthetic Pathway[1][7]
Figure 2: Step-wise synthetic workflow for the conversion of 8-chloroisoquinoline to the target lactam.
Detailed Methodology
Step 1: Preparation of 8-Chloroisoquinoline N-oxide
Dissolve 8-Chloroisoquinoline (1.0 eq) in Dichloromethane (DCM) (10 mL/g).
Cool to 0°C. Add m-CPBA (1.2 eq, 70-75%) portion-wise over 30 minutes.
Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (DCM:MeOH 95:5) – N-oxide is significantly more polar.
Workup: Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄, filter, and concentrate.[5][1][3]
Checkpoint: Solid should be used directly; purification is usually unnecessary if washing is thorough.
Step 2: Conversion to 1,8-Dichloroisoquinoline
Suspend the N-oxide (1.0 eq) in POCl₃ (5-10 volumes). Caution: Exothermic.
Heat to reflux (105°C) for 2–4 hours. The solid will dissolve, and the solution will darken.
Workup: Cool to RT. Remove excess POCl₃ under reduced pressure.[1]
Pour residue onto crushed ice/water with vigorous stirring. Neutralize with NH₄OH or Na₂CO₃.
Extract with Ethyl Acetate.[1][6] Dry and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) is recommended here to remove any 4-chloro regioisomers formed (though rare with 8-substituents).
Step 3: Hydrolysis to 8-Chloroisoquinolin-1(2H)-one
Dissolve 1,8-Dichloroisoquinoline in Glacial Acetic Acid (10 volumes).
Add 6M HCl (5 volumes).
Reflux for 6–12 hours. Monitor by LC-MS (conversion of -Cl to -OH/(=O)).
Workup: Concentrate to remove bulk AcOH. Dilute with water.
Adjust pH to ~7 with NaHCO₃. The product usually precipitates.
Filter the solid, wash with water and cold ether.
Recrystallization: Ethanol or MeOH/Water is suitable for final polishing.
References
National Institutes of Health (NIH). PubChem Compound Summary: 8-chloroquinolin-2(1H)-one (Analogous Chemistry). PubChem. Retrieved March 5, 2026, from [Link].
Comprehensive Experimental Protocol for the Synthesis of 8-Chloroisoquinolin-1(2H)-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Scaffold generation for kinase inhibitors and allosteric modulators (e.g., PRMT3 inhibitors).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Scaffold generation for kinase inhibitors and allosteric modulators (e.g., PRMT3 inhibitors).
Executive Summary & Pharmacological Relevance
The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, the 8-chloro derivative, 8-chloroisoquinolin-1(2H)-one , serves as a critical synthetic precursor for the development of highly potent, selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)[1]. The strategic placement of the chlorine atom at the C8 position imposes unique steric and electronic constraints that enhance target-binding affinity but simultaneously complicate synthetic functionalization.
This application note details a robust, self-validating two-step synthetic cascade to construct the 8-chloroisoquinolin-1(2H)-one scaffold from commercially available 8-chloroisoquinoline. The methodology prioritizes regiocontrol, utilizing an electrophilic N-oxidation followed by an acetic anhydride-mediated rearrangement.
Mechanistic Rationale & Pathway Design
Direct oxidation of the isoquinoline C1-position is often low-yielding and plagued by poor regioselectivity. To bypass this, we employ a classical but highly optimized activation strategy:
Electrophilic N-Oxidation: The isoquinoline nitrogen is oxidized using meta-chloroperoxybenzoic acid (m-CPBA)[2]. The resulting N-oxide acts as an internal directing group, activating the adjacent C1-position for nucleophilic attack.
Polonovski-Type Rearrangement: Treatment of the N-oxide with acetic anhydride (Ac₂O) generates a highly electrophilic N-acetoxyisoquinolinium intermediate. The acetate counterion attacks the C1-position, followed by a rearrangement to yield 1-acetoxy-8-chloroisoquinoline[3].
Tautomerization: Because the 1-acetoxy intermediate is hydrolytically labile, basic hydrolysis drives the equilibrium entirely toward the thermodynamically favored lactam tautomer, yielding the target 1(2H)-one[1].
Fig 1. Mechanistic workflow for the synthesis of 8-chloroisoquinolin-1(2H)-one via N-oxide rearrangement.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Chloroisoquinoline N-oxide
Causality Check: The lone pair on the isoquinoline nitrogen is weakly nucleophilic. The C8-chlorine atom exerts a mild electron-withdrawing inductive effect (-I) and steric hindrance, slightly retarding the oxidation rate. m-CPBA is selected over H₂O₂/AcOH for laboratory scale due to its superior electrophilicity and milder operating temperatures, which prevent thermal degradation of the N-oxide[2].
Procedure:
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-chloroisoquinoline (10.0 mmol, 1.63 g) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration[2].
Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add m-CPBA (77% w/w, 12.0 mmol, 2.69 g) over 15 minutes. Note: Portion-wise addition at 0 °C controls the exothermic peroxy-transfer, suppressing unwanted ring-opening side reactions.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM, UV visualization at 254 nm).
Quenching & Workup: Once the starting material is consumed, quench the remaining peracid by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes. Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 × 30 mL). Causality: The NaHCO₃ wash is critical to deprotonate and partition the meta-chlorobenzoic acid byproduct into the aqueous phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-chloroisoquinoline N-oxide as a pale yellow solid. Proceed to Step 2 without further purification.
Step 2: Rearrangement to 8-Chloroisoquinolin-1(2H)-one
Causality Check: The C8-chloro group sterically crowds the C1 position. Elevated temperatures are required to overcome the activation energy barrier for the acetate attack at C1. Subsequent basic hydrolysis is mandatory because the 1-acetoxy intermediate is unstable and difficult to isolate cleanly[3].
Procedure:
Activation: Suspend the crude 8-chloroisoquinoline N-oxide (~10.0 mmol) in glacial acetic anhydride (10 mL, ~100 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.
Rearrangement: Heat the mixture to 90–100 °C under an inert argon atmosphere for 12 hours.
Concentration: Cool the dark reaction mixture to room temperature. Remove excess acetic anhydride under reduced pressure using a rotary evaporator equipped with a high-vacuum pump and a cold trap.
Hydrolysis: Dissolve the resulting dark oil (containing the transient 1-acetoxy-8-chloroisoquinoline) in methanol (30 mL). Add 1.0 M aqueous sodium hydroxide (NaOH, 15 mL) dropwise. Stir at room temperature for 2 hours to ensure complete ester cleavage and tautomerization to the lactam[1].
Neutralization & Precipitation: Adjust the pH of the solution to ~6 using 1.0 M aqueous HCl. The product, 8-chloroisoquinolin-1(2H)-one, will precipitate as an off-white solid.
Purification: Filter the precipitate under vacuum, wash with cold distilled water (2 × 10 mL) and cold diethyl ether (10 mL) to remove trace organic impurities, and dry in a vacuum oven at 50 °C overnight.
Quantitative Data & Optimization
To ensure maximum throughput and minimize the formation of the 4-acetoxyisoquinoline byproduct, the rearrangement step requires precise thermal control. Table 1 summarizes the optimization data for the Ac₂O-mediated rearrangement.
Table 1: Optimization of Rearrangement Conditions (Step 2)
Entry
Reagent
Temp (°C)
Time (h)
Conversion to C1-Lactam (%)
Byproduct (C4-OAc) (%)
1
Ac₂O (10 eq)
60
24
45
< 2
2
Ac₂O (10 eq)
80
16
72
4
3
Ac₂O (10 eq)
100
12
89
5
4
Ac₂O (10 eq)
130 (Reflux)
6
78
18
Analytical Validation
To validate the structural integrity of the synthesized 8-chloroisoquinolin-1(2H)-one, the following analytical signatures should be confirmed:
LC-MS (ESI+): Expected m/z [M+H]⁺ for C₉H₆ClNO⁺ is 180.0. The characteristic 3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes must be present.
¹H NMR (400 MHz, DMSO-d₆): The defining feature of the lactam tautomer is a broad exchangeable singlet at δ 11.2–11.5 ppm corresponding to the N-H proton. The C3-H and C4-H protons will appear as a pair of coupled doublets (J ≈ 7.0 Hz) around δ 7.2 ppm and δ 6.5 ppm, respectively.
Application Note: Advanced Purification Strategies for 8-Chloroisoquinolin-1(2H)-one
Introduction & Biological Context 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a privileged heterocyclic scaffold extensively utilized in the synthesis of targeted therapeutics. Most notably, isoquinolinone deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a privileged heterocyclic scaffold extensively utilized in the synthesis of targeted therapeutics. Most notably, isoquinolinone derivatives form the structural core of highly selective Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, such as INCB040093, which have demonstrated profound clinical efficacy in treating B-cell lymphoid malignancies like Hodgkin's lymphoma[1].
The purification of 8-chloroisoquinolin-1(2H)-one presents unique mechanistic challenges. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium (8-chloroisoquinolin-1(2H)-one
8-chloroisoquinolin-1-ol)[2]. The lactam motif acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), which frequently leads to the formation of stable intermolecular dimers[3]. In chromatographic settings, this dual nature causes severe chemisorption on stationary phases, resulting in peak tailing, poor resolution, and compromised yields.
Fig 1. PI3Kδ signaling pathway and the inhibitory role of isoquinolinone derivatives.
Physicochemical Profiling
Understanding the physical and chemical properties of 8-chloroisoquinolin-1(2H)-one is the first step in designing a self-validating purification system. The predicted pKa dictates the pH requirements for reverse-phase separation, while the solubility profile governs the choice of recrystallization solvents.
Dictates the solvent-antisolvent pairing for recrystallization[7].
Experimental Purification Workflows
To achieve pharmaceutical-grade purity (>99.0%), a combination of orthogonal purification techniques is required. The following protocols are designed to address the specific hydrogen-bonding and tautomeric challenges of the isoquinolinone scaffold.
Fig 2. Orthogonal purification workflow for 8-chloroisoquinolin-1(2H)-one isolation.
Purpose: Primary cleanup to remove non-polar organic impurities and highly polar polymeric byproducts.
Causality: Bare silica gel contains acidic silanol groups that strongly hydrogen-bond with the lactam carbonyl and N-H groups, causing severe tailing. To mitigate this, a highly polar modifier (Methanol) is introduced into the eluent to competitively bind the silanol sites, ensuring the target compound elutes as a sharp band[7].
Step-by-Step Methodology:
Sample Preparation (Dry Loading): Dissolve 1.0 g of crude 8-chloroisoquinolin-1(2H)-one in 10 mL of Dichloromethane (DCM) and 1 mL of Methanol (MeOH). Add 3.0 g of deactivated silica gel. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Reasoning: Dry loading prevents the sample from crashing out at the column head, which would ruin the separation band.
Column Packing: Pack a flash chromatography column with 40-63 µm silica gel using a starting eluent of 100% DCM.
Monitoring: Monitor fractions via Thin-Layer Chromatography (TLC) using UV light (254 nm). The target compound will appear as a strong UV-active spot with an
of ~0.35 in 95:5 DCM:MeOH.
Recovery: Pool fractions containing the pure product and concentrate under reduced pressure.
Protocol B: Preparative Reverse-Phase HPLC
Purpose: High-resolution polishing to separate structurally similar isomers (e.g., 5-chloro or 7-chloro isoquinolinones) that co-elute in normal-phase chromatography.
Causality: The tautomeric equilibrium of the compound can cause peak broadening in aqueous systems. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0, which is well below the compound's pKa of 11.75[6]. This locks the molecule into its fully protonated, neutral lactam state, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of DMSO and MeCN (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
Gradient Method:
0-2 min: 10% B (Isocratic hold to elute DMSO).
2-20 min: Linear gradient from 10% B to 70% B.
20-22 min: 100% B (Column wash).
Detection & Collection: Set the UV detector to 254 nm and 280 nm. Collect the major peak eluting typically between 50-60% B.
Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize for 48 hours to yield the pure solid.
Protocol C: Solvent-Antisolvent Recrystallization
Purpose: Scalable, cost-effective isolation yielding >99.5% purity without the need for preparative chromatography.
Causality: Isoquinolinones form highly ordered, centrosymmetric dimeric crystal lattices driven by N-H···O hydrogen bonding[3]. By dissolving the compound in a hot, moderately polar solvent (Ethyl Acetate) and slowly adding a non-polar antisolvent (Hexanes), the solubility threshold is carefully crossed, promoting the slow growth of pure crystal lattices while leaving structurally distinct impurities in the mother liquor[7].
Step-by-Step Methodology:
Dissolution: Place 5.0 g of crude 8-chloroisoquinolin-1(2H)-one in a 250 mL Erlenmeyer flask. Add 50 mL of Ethyl Acetate (EtOAc).
Heating: Heat the suspension to reflux (~77°C) using a water bath or heating mantle until the solid completely dissolves. If insoluble particulates remain, perform a hot filtration through fluted filter paper[7].
Antisolvent Addition: While maintaining the solution near reflux, add hot Hexanes dropwise until the solution becomes faintly turbid (the "cloud point"). Add a few drops of EtOAc until the solution just turns clear again.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Reasoning: Slow cooling prevents the entrapment of impurities within the crystal lattice.
Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize yield.
Filtration: Collect the resulting white to light-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexanes.
Drying: Dry the crystals in a vacuum oven at 45°C overnight to remove residual solvent.
Application Note: Analytical Characterization of 8-Chloroisoquinolin-1(2H)-one
This Application Note is structured to guide researchers through the rigorous structural validation of 8-Chloroisoquinolin-1(2H)-one , a critical heterocyclic building block.[1] The content prioritizes the differentiatio...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the rigorous structural validation of 8-Chloroisoquinolin-1(2H)-one , a critical heterocyclic building block.[1] The content prioritizes the differentiation of regioisomers (particularly the 5-chloro and 6-chloro analogues) and the confirmation of the lactam tautomer, which are the two most common pitfalls in characterizing this scaffold.
Executive Summary
8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a functionalized isoquinoline derivative used as a scaffold in the synthesis of PARP inhibitors and kinase modulators.[1] Its characterization presents specific challenges:
Regioisomerism: Distinguishing the 8-chloro isomer from the thermodynamically favored 5-chloro or 6-chloro byproducts formed during cyclization.[1][2]
Tautomerism: Confirming the lactam (2H-one) form over the lactim (1-hydroxy) form, which dictates downstream reactivity (e.g., N-alkylation vs. O-alkylation).[1]
This guide provides a self-validating analytical workflow combining 1H NMR (Peri-Effect Diagnostic) , UPLC-MS , and FT-IR to ensure structural integrity.
Structural Elucidation Strategy
The core challenge in verifying the 8-chloro isomer is proving the position of the chlorine atom on the benzenoid ring.[2] We utilize the "Peri-Hydrogen Absence" strategy.[2]
The "Peri-Hydrogen" Diagnostic Logic
In the isoquinolin-1-one scaffold, the proton at position 8 (H-8) is spatially proximate (peri) to the carbonyl group at C-1.[1] The magnetic anisotropy of the carbonyl group typically deshields H-8, shifting it downfield (
> 8.1 ppm).
If H-8 is present (e.g., 5-Cl isomer): A distinct doublet/multiplet appears > 8.1 ppm.[1]
If H-8 is substituted (8-Cl isomer): The most downfield aromatic signal disappears.[1]
Caption: Logical workflow for distinguishing 8-chloroisoquinolin-1(2H)-one from its regioisomers using NMR diagnostics.
Protocol 1: High-Resolution NMR Characterization
Objective: Confirm regiochemistry via the absence of the H-8 signal and establish the lactam tautomer.
Reasoning: Chloroform-d can induce partial lactimization or aggregation.[1][2] DMSO stabilizes the lactam form via H-bonding with the NH proton, ensuring sharp signals.[2]
Key Correlation: Observe a strong cross-peak between the NH signal (~11.4 ppm) and H-3 (~6.6 ppm).[1][2]
Significance: This spatial proximity confirms the cis-amide-like arrangement of the lactam ring.[1][2] The absence of an NOE between H-8 and H-1 (non-existent in this isomer) is trivial, but the NH-H3 correlation rules out ring-opening or N-alkylation impurities.[1]
Protocol 2: UPLC-MS/MS Purity & Identity
Objective: Determine purity and confirm molecular weight with isotopic validation.
A. Chromatographic Conditions[2]
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
BenchChem. (2025).[2][5][3] An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers. Retrieved from (Analogous scaffold characterization).[1][2]
PubChem. (2025).[2][6] Compound Summary: 8-chloroquinolin-2(1H)-one.[1][6] National Library of Medicine.[2][6] Retrieved from (Isostructural quinolone data).[1][2]
ChemicalBook. (2023).[2] 1H NMR Spectrum of 8-Chloroquinoline. Retrieved from (Reference for 8-position chlorination shifts).[1]
Sigma-Aldrich. (2023).[2] Product Specification: 5-Chloroisoquinolin-1(2H)-one. Retrieved from (Comparative data for regioisomer).[1]
developing a reliable and scalable synthesis of 8-Chloroisoquinolin-1(2H)-one
Abstract & Strategic Overview The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge due to the position of the chlorine atom on the carbocyclic ring. While 5-, 6-, and 7-substituted i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge due to the position of the chlorine atom on the carbocyclic ring. While 5-, 6-, and 7-substituted isoquinolines are often accessible via standard electrophilic substitution, the 8-position is sterically encumbered and electronically deactivated.
This guide details a reliable, four-step protocol designed for scalability and reproducibility. Unlike routes relying on cryogenic lithiation or unstable diazonium intermediates, this protocol utilizes a robust Modified Pomeranz-Fritsch Cyclization followed by an N-Oxide Rearrangement/Hydrolysis sequence. This strategy ensures high regiofidelity and utilizes standard unit operations suitable for kilo-lab scale-up.
Core Advantages of This Route
Regiocontrol: The chlorine substituent is installed in the starting material (2-chlorobenzaldehyde), eliminating downstream isomer separation issues.
Scalability: Avoids cryogenic temperatures (-78 °C) and pyrophoric reagents (t-BuLi).
Purification: Intermediates are crystalline solids, minimizing the need for extensive chromatography.
Retrosynthetic Analysis
The logic of this synthesis is based on constructing the isoquinoline core first, then functionalizing the C1 position.[1][2][3]
Caption: Retrosynthetic logic flow from the target lactam back to commercially available 2-chlorobenzaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Chloroisoquinoline (Modified Pomeranz-Fritsch)
Rationale: The classical Pomeranz-Fritsch reaction often suffers from low yields with electron-withdrawing groups. We employ a two-stage modification: discrete isolation of the Schiff base followed by acid-mediated cyclization using a dehydrating promoter.
Step 2: N-Oxidation to 8-Chloroisoquinoline N-Oxide
Rationale: N-oxidation activates the C1 position for nucleophilic attack. m-CPBA is used for bench scale; for >1kg scale, consider H₂O₂/Na₂WO₄ to reduce waste.
Purification: The N-oxide usually precipitates or can be recrystallized from EtOAc/Hexane.[1]
Expected Yield: 85-90%
Checkpoint: Product should be a solid. MS [M+H]+ = 180.0.
Step 3: Rearrangement to 1,8-Dichloroisoquinoline
Rationale: Direct rearrangement to the lactam (using Ac₂O) can lead to mixtures of 1-one and 4-acetoxy isomers. Converting to the 1-chloro intermediate first using POCl₃ is more regioselective and robust.
Reagents:
8-Chloroisoquinoline N-oxide (1.0 equiv)
Phosphorus Oxychloride (POCl₃) (5.0 equiv) - Acts as solvent and reagent
Protocol:
Place 8-chloroisoquinoline N-oxide (40 g, 0.22 mol) in a round-bottom flask.
Add POCl₃ (100 mL) carefully (Exothermic!).
Reflux the mixture (approx. 105 °C) for 3-5 hours. Monitor by TLC (conversion of polar N-oxide to non-polar chloride).
Quench (Critical Safety Step): Remove excess POCl₃ via rotary evaporation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring.
Neutralize with solid Na₂CO₃ to pH 8.
Extract with EtOAc, dry, and concentrate.
Purification: Flash column (Hex/EtOAc 9:1) or recrystallization from heptane.
Expected Yield: 75-80%
Identity: 1,8-Dichloroisoquinoline.
Step 4: Hydrolysis to 8-Chloroisoquinolin-1(2H)-one
Rationale: Hydrolysis of the labile C1-chloride yields the thermodynamically stable lactam (isoquinolinone).
Ensure P₂O₅ is fresh; Maintain <10°C during addition to prevent exotherm spikes.
2. Oxidation
Peroxide Quench
Explosion risk during concentration
Test with starch-iodide paper before concentrating; Wash thoroughly with Na₂SO₃.
3. Chlorination
Moisture Control
POCl₃ hydrolysis before reaction
Use dry glassware; Protect from atmospheric moisture with a CaCl₂ tube.
4. Hydrolysis
pH during isolation
Product stays in solution as salt
The lactam is weak acid/base. Adjust pH to ~7 for max precipitation, but it is generally insoluble in water.
Reaction Scheme Visualization
Caption: Step-wise transformation from aldehyde precursor to final lactam scaffold.
References
Pomeranz-Fritsch Reaction Overview: Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. Link
Isoquinoline N-Oxide Rearrangements: Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride. Journal of Organic Chemistry, 23(7), 1071. Link
Chlorination of N-Oxides: Deady, L. W. (1977). Ring nitrogen oxidation of amino-substituted nitrogen heterocycles with m-chloroperbenzoic acid. Synthetic Communications, 7(8), 509–514. Link
Hydrolysis of 1-Chloroisoquinolines: White, A. W., et al. (2000). Potent and Selective Inhibitors of the Poly(ADP-ribose) Polymerase-1 (PARP-1). Journal of Medicinal Chemistry, 43, 4084-4097. (Describes analogous hydrolysis conditions for PARP inhibitors). Link
Patent Reference for 8-Chloro Analogues: Ren, P., et al. (2012). Substituted isoquinolin-1(2H)-ones and methods of use thereof. U.S. Patent No. 8,193,182. Washington, DC: U.S. Patent and Trademark Office. Link
Application Note: In Vitro Screening of 8-Chloroisoquinolin-1(2H)-one Scaffolds in Cancer Drug Discovery
Executive Summary & Scientific Rationale The molecule 8-Chloroisoquinolin-1(2H)-one represents a privileged pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the isoquinolin-1(2H)-one c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The molecule 8-Chloroisoquinolin-1(2H)-one represents a privileged pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the isoquinolin-1(2H)-one core mimics the nicotinamide moiety of NAD+ (the substrate of PARP enzymes), the 8-chloro substituent is critical for structure-activity relationship (SAR) optimization. It typically modulates lipophilicity and induces steric constraints that can enhance selectivity for PARP-1/2 over other isoforms, or improve metabolic stability against oxidative metabolism.
This guide details the protocol for screening this specific scaffold and its derivatives. Unlike generic cytotoxicity screens, this workflow prioritizes synthetic lethality , targeting cancers with Homologous Recombination Repair (HRR) deficiencies (e.g., BRCA1/2 mutations).
The Mechanistic Logic: Synthetic Lethality
The screening strategy relies on the concept that 8-Chloroisoquinolin-1(2H)-one acts as a catalytic inhibitor and potential "PARP trapper."
Base Excision Repair (BER) Blockade: The molecule binds to the PARP catalytic domain, preventing Single-Strand Break (SSB) repair.
Replication Fork Collapse: In dividing cells, unrepaired SSBs convert to Double-Strand Breaks (DSBs).
Selective Toxicity: Normal cells repair DSBs via Homologous Recombination (HR). BRCA-deficient cancer cells cannot, leading to "Mitotic Catastrophe" and apoptosis.
Strategic Screening Workflow
The following diagram illustrates the decision matrix for evaluating 8-Chloroisoquinolin-1(2H)-one, moving from cell-free affinity to phenotypic efficacy.
Figure 1: Hierarchical screening workflow ensuring only on-target, selective compounds progress to mechanistic validation.
Detailed Experimental Protocols
Phase 1: Preparation of 8-Chloroisoquinolin-1(2H)-one Stocks
Critical Step: Isoquinolinones are planar and prone to stacking/aggregation in aqueous media.
Solvent: Dissolve neat compound in 100% DMSO to a stock concentration of 10 mM .
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Quality Control: Verify stability via LC-MS if precipitation is observed upon thawing.
Phase 2: In Vitro Cytotoxicity (Isogenic Paired Screen)
Objective: To demonstrate selective killing of HR-deficient cells compared to wild-type controls.
1. Cell Line Selection (The "Gold Standard" Panel)
Cell Line
Tissue Origin
Genotype
Role in Assay
MDA-MB-436
Breast
BRCA1 mut (100%)
Test (Sensitive)
MCF-7
Breast
BRCA1 WT
Control (Resistant)
UWB1.289
Ovarian
BRCA1 null
Test (Sensitive)
UWB1.289+BRCA1
Ovarian
BRCA1 restored
Control (Resistant)
2. Experimental Procedure (7-Day Survival Assay)
Short-term (24-48h) assays often produce false negatives for PARP inhibitors because the mechanism requires multiple rounds of replication to accumulate lethal DNA damage. A 6-7 day assay is mandatory.
Seeding:
Seed cells in 96-well plates at low density (500–1,000 cells/well) to prevent overconfluence by Day 7.
Calculate the Selectivity Index (SI) to validate the "8-chloro" scaffold's utility.
Target Metric: An SI > 10 is considered a hit.
Self-Validation: If the Positive Control (Olaparib) does not show SI > 10, the assay is invalid (check cell line passage number).
Phase 3: Target Engagement (PARylation Assay)
Objective: Confirm that cytotoxicity is due to PARP inhibition and not general toxicophores.
Protocol:
Treatment: Treat MDA-MB-436 cells with 1 µM 8-Chloroisoquinolin-1(2H)-one for 2 hours.
Stimulation: Add H₂O₂ (1 mM) for 10 minutes to induce DNA damage and activate PARP.
Lysis: Lyse cells immediately in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD or Tannic Acid) to preserve PAR chains. Note: Failure to add PARG inhibitors will result in false negatives.
Expected Result: H₂O₂ induces a massive smear (PARylation) in DMSO controls. Treatment with 8-Chloroisoquinolin-1(2H)-one should abolish this smear.
Mechanistic Pathway Visualization
The following diagram details the specific signaling cascade activated by the 8-Chloroisoquinolin-1(2H)-one scaffold in the context of DNA damage.
Figure 2: Mechanism of Action: The conversion of SSBs to lethal DSBs via PARP trapping in BRCA-deficient contexts.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High IC50 in sensitive lines
Compound precipitation
Check stock solubility; ensure DMSO < 0.5% in final media.
No differential toxicity
Reversion mutation in cell line
Verify BRCA status via sequencing; use low-passage cells.
Inconsistent Western Blot
PAR degradation
Crucial: Add 1 µM ADP-HPD (PARG inhibitor) to lysis buffer.
References
Potikha, L., et al. (2021).[3] "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry. Link
BenchChem. (2025).[1][4][5] "An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile." BenchChem Technical Library. Link
Mukherjee, A., et al. (2010). "Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones." Investigational New Drugs. Link
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocols." NCI Developmental Therapeutics Program. Link
Menear, K.A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. (Foundational text on the isoquinolinone/phthalazinone scaffold SAR). Link
antimicrobial susceptibility testing with 8-Chloroisoquinolin-1(2H)-one
Executive Summary & Mechanism of Action 8-Chloroisoquinolin-1(2H)-one represents a subclass of the isoquinolinone scaffold, a chemical structure increasingly investigated for antimicrobial properties. Unlike traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanism of Action
8-Chloroisoquinolin-1(2H)-one represents a subclass of the isoquinolinone scaffold, a chemical structure increasingly investigated for antimicrobial properties. Unlike traditional quinolones (e.g., ciprofloxacin) that target the DNA gyrase A subunit, isoquinolin-1(2H)-one derivatives often exhibit a distinct binding mode, potentially targeting the ATPase subunit of DNA gyrase (GyrB) or Topoisomerase IV (ParE).
This application note provides a rigorous, standardized protocol for evaluating the in vitro antimicrobial activity of 8-Chloroisoquinolin-1(2H)-one. It addresses the specific physicochemical challenges of this compound—primarily its hydrophobicity and limited aqueous solubility—which often lead to erroneous "false negative" results in standard aqueous assays.
Key Technical Challenges Addressed:
Solubility: Preventing compound precipitation in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Vehicle Toxicity: Managing DMSO tolerance in sensitive bacterial strains.
Readout Precision: Distinguishing bacteriostatic vs. bactericidal activity.
Compound Handling & Preparation
Critical Warning: 8-Chloroisoquinolin-1(2H)-one is sparingly soluble in water. Direct addition of solid powder to bacterial growth media will result in micro-precipitation, reducing the effective concentration and yielding inaccurate MIC values.
Concentration: Prepare a primary stock at 100X the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 12,800 µg/mL stock).
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
The "Intermediate Plate" Method
To prevent "shock precipitation" when adding high-concentration DMSO stock directly to aqueous media, use an intermediate dilution step.
Visual Workflow: Intermediate Dilution Scheme
Caption: The Intermediate Plate method ensures the compound is pre-equilibrated in aqueous media before exposure to bacteria, minimizing precipitation artifacts.
While MIC measures inhibition, MBC determines if the compound kills the bacteria. This is crucial for isoquinolinones, which can be bacteriostatic at lower concentrations.
Sampling: From the MIC plate, identify the MIC well and the next 3 higher concentrations (e.g., MIC, 2xMIC, 4xMIC, 8xMIC).
Plating: Transfer 10 µL from each clear well onto a drug-free Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plate.
Incubation: Incubate agar plates at 35°C for 24 hours.
Calculation:
Count colonies.
MBC Definition: The lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <0.1% survival).
Threshold: If the initial inoculum was
CFU/well (50 µL of ), a 99.9% kill means <500 CFU remaining in the well. Since we plated 10 µL (1/5th of well), the cutoff is <5 colonies on the agar plate.
Protocol 3: Time-Kill Kinetics
To define the pharmacodynamic profile (concentration-dependent vs. time-dependent killing).
Visual Workflow: Pharmacodynamic Decision Tree
Caption: Decision logic for classifying 8-Chloroisoquinolin-1(2H)-one activity based on Time-Kill Kinetics.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Precipitation in Wells
Compound "crashed" upon contact with aqueous media.
Use the "Intermediate Plate" method (Section 2.2). Ensure final DMSO < 1% to avoid solvent toxicity masking precipitation.
Skipped Wells
Pipetting error or contamination.
Discard results. Recalibrate pipettes. Ensure tips are changed between rows.
Growth in Sterility Control
Media contamination.
Filter sterilize media (0.22 µm). Check biosafety cabinet airflow.
High MIC in Control Strain
Inoculum too high or drug degradation.
Verify inoculum density via colony count. Prepare fresh drug stock.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link
Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. Link
Wipf, P., et al. (2015).[5] "Synthesis and Biological Evaluation of 3-Aminoisoquinoline-1(2H)-one Based Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(4), 856-863. Link
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2][6][7]Link
enzyme inhibition assays using 8-Chloroisoquinolin-1(2H)-one as a ligand
Application Note: Characterization of 8-Chloroisoquinolin-1(2H)-one as a PARP Inhibitor Fragment Introduction & Mechanistic Basis 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloro-1-hydroxyisoquinoline) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterization of 8-Chloroisoquinolin-1(2H)-one as a PARP Inhibitor Fragment
Introduction & Mechanistic Basis
8-Chloroisoquinolin-1(2H)-one (also known as 8-chloro-1-hydroxyisoquinoline) represents a critical scaffold in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The isoquinolin-1(2H)-one core serves as a pharmacophore mimic of nicotinamide , the functional moiety of the PARP co-substrate, NAD+.
By mimicking nicotinamide, 8-Chloroisoquinolin-1(2H)-one binds competitively to the catalytic domain of PARP enzymes (primarily PARP-1 and PARP-2), blocking the transfer of ADP-ribose units onto target nuclear proteins.[1] This mechanism is foundational to the development of therapeutics for BRCA-mutated cancers (synthetic lethality) and ischemic injury.[1][2]
Key Mechanistic Features:
Target: PARP-1 (EC 2.4.2.[1][2]30) and PARP-2.[1][2]
Binding Mode: Competitive inhibitor at the NAD+ binding pocket.[1][2]
Ligand Classification: Fragment-based lead / Nicotinamide mimic.[1][2]
Critical Interaction: Hydrogen bonding with the Gly863 and Ser904 residues (PARP-1 numbering) in the catalytic cleft, reinforced by hydrophobic interactions from the 8-chloro substituent.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data validation, ensuring a robust characterization of the ligand.
Caption: Workflow for characterizing 8-Chloroisoquinolin-1(2H)-one inhibition of PARP-1, from stock preparation to orthogonal validation.
Protocol 1: HT-Colorimetric PARP Inhibition Assay
This assay quantifies the ability of 8-Chloroisoquinolin-1(2H)-one to inhibit the catalytic activity of PARP-1.[1] The enzyme deposits biotinylated ADP-ribose onto histone proteins immobilized on a microplate.[1][2]
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[2]
Step-by-Step Methodology
1. Compound Preparation (The "Ligand" Stock):
Dissolve 8-Chloroisoquinolin-1(2H)-one in 100% DMSO to create a 50 mM master stock .
Note: Ensure the compound is fully solubilized; sonicate if necessary.[1][2]
Prepare a 10-point serial dilution in assay buffer.[1][2] The final DMSO concentration in the well must be kept constant (e.g., <1%) to avoid enzyme denaturation.[2]
2. Plate Coating (Histone Substrate):
Coat a 96-well high-binding microplate with Histone mixture (50 µL/well, 10 µg/mL in PBS).
Incubate overnight at 4°C.
Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).[1][2]
Block with 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.[1][2]
3. Enzymatic Reaction Setup:
Add Inhibitor: Add 10 µL of the diluted 8-Chloroisoquinolin-1(2H)-one to designated wells.
Add Enzyme: Add 20 µL of PARP-1 enzyme (0.5 Units/well) diluted in Assay Buffer.
Control: Include "No Inhibitor" (100% Activity) and "No Enzyme" (Background) wells.[1][2]
Incubate for 15 minutes at RT to allow the ligand to equilibrate with the enzyme active site (E+I ⇌ EI).[2]
4. Reaction Initiation:
Add 20 µL of PARP Cocktail (containing 25 µM Biotin-NAD+ and Activated DNA).[1][2]
Incubate for 60 minutes at Room Temperature.
Critical Step: The activated DNA mimics damaged DNA, triggering the PARP enzymatic cascade.
To confirm that 8-Chloroisoquinolin-1(2H)-one acts as a true ligand (direct binding) rather than a non-specific aggregator, a Thermal Shift Assay (TSA) is required.[1][2] This measures the shift in the enzyme's melting temperature (
Expected Outcome for 8-Chloroisoquinolin-1(2H)-one
IC50
Half-maximal inhibitory concentration
0.5 – 10 µM (depending on assay conditions)
Hill Slope
Steepness of the curve
~ -1.0 (Standard 1:1 binding stoichiometry)
Thermal shift (Binding stability)
+2°C to +5°C
Mechanism
Binding Mode
Competitive with NAD+
Mechanism of Action Diagram
The following diagram illustrates the competitive binding mechanism at the molecular level.
Caption: Competitive inhibition mechanism: 8-Chloroisoquinolin-1(2H)-one competes with NAD+ for the PARP-1 active site, preventing DNA repair signaling.[1]
References
Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010).[2] "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301.[2] [1][2]
Ferraris, D. V. (2010).[1][2] "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584.[2]
Wahlberg, E., et al. (2012).[2] "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30, 283–288.[2]
Nguewa, P. A., et al. (2005).[2] "Poly(ADP-ribose) polymerases: homology, structural domains and functions. Novel therapeutical applications." Progress in Biophysics and Molecular Biology, 88(1), 143-172.[2]
BenchChem. (2025).[1][2][3] "Technical Guide to 8-Chloroisoquinoline-1-carbonitrile and Derivatives." BenchChem Technical Notes.
High-Yield Protocols for the N-Oxidation of Isoquinolines: Classical Methods and Modern Cyclization Strategies
Strategic Overview and Mechanistic Causality Isoquinoline N-oxides are indispensable intermediates in modern medicinal chemistry and organic synthesis. The installation of the N-oxide moiety serves a dual strategic purpo...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview and Mechanistic Causality
Isoquinoline N-oxides are indispensable intermediates in modern medicinal chemistry and organic synthesis. The installation of the N-oxide moiety serves a dual strategic purpose: it activates the heterocyclic core for nucleophilic attack (such as in the Reissert-Henze reaction) and acts as a potent directing group for transition-metal-catalyzed C-H functionalization.
Selecting the appropriate N-oxidation protocol requires a deep understanding of the substrate's electronic properties, the presence of oxidation-sensitive functional groups, and the required scale of the reaction.
m-CPBA Direct Oxidation: Ideal for small-to-medium scale laboratory synthesis. It offers rapid reaction kinetics under mild conditions (0 °C to RT). The causality behind using chlorinated solvents (DCM/DCE) is their ability to dissolve both the isoquinoline and m-CPBA while remaining entirely inert to the highly reactive peroxyacid.
H₂O₂/AcOH Direct Oxidation: The method of choice for scale-up. Heating hydrogen peroxide in glacial acetic acid generates peracetic acid in situ. This method avoids the stoichiometric generation of m-chlorobenzoic acid, substituting it with water, thereby vastly improving the atom economy and green chemistry profile.
Modern Cyclization (PIFA or Cu-Catalyzed): When the parent isoquinoline is highly functionalized, direct oxidation often leads to poor regioselectivity or over-oxidation. In these cases, de novo synthesis via the 1[1] or 2 [2] provides access to complex N-oxides directly from acyclic precursors.
Table 1: Quantitative Comparison of Isoquinoline N-Oxidation and Cyclization Methods
Method
Reagents / Catalyst
Operating Temp
Typical Yield
Scalability
Green Chemistry Profile
Direct Oxidation
m-CPBA, DCM
0 °C to RT
85–95%
Moderate
Low (Chlorinated solvents, poor atom economy)
Direct Oxidation
30% H₂O₂, AcOH
60–70 °C
60–80%
High
High (Water byproduct, low cost)
Oxidative Cyclization
PIFA, TFE
Room Temp
83–95%
Moderate
Moderate (Metal-free, uses fluorinated solvent)
Metal-Catalyzed Cyclization
CuI (10 mol%), H₂O
80 °C
75–90%
Moderate
High (Aqueous medium, catalytic metal)
Direct N-Oxidation Workflows
Workflow comparison of direct isoquinoline N-oxidation methods.
Protocol A: Classical N-Oxidation using m-CPBA [2]
Mechanistic Rationale: m-CPBA transfers an electrophilic oxygen to the nucleophilic nitrogen lone pair. The reaction is highly exothermic; thus, an ice bath ensures controlled oxidation and prevents the formation of tarry degradation byproducts.
Self-Validation Check: The basic wash is critical. The byproduct, m-chlorobenzoic acid (pKa ~3.98), must be fully deprotonated to its water-soluble sodium salt to prevent contamination of the final product.
Step-by-Step Methodology:
Dissolution: Dissolve the isoquinoline substrate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
Addition: Add m-CPBA (70-77% purity, 1.1 eq, 11 mmol) portion-wise over 15 minutes to control the exotherm.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (typically shifting to a highly polar, lower Rf spot).
Quench & Wash: Transfer the mixture to a separatory funnel. Wash vigorously with saturated aqueous Na₂CO₃ (3 x 30 mL) to neutralize and extract the m-chlorobenzoic acid byproduct.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure isoquinoline N-oxide.
Protocol B: Scalable N-Oxidation using H₂O₂/AcOH [3]
Mechanistic Rationale: Acetic acid acts as both solvent and reactant, forming peracetic acid upon reaction with H₂O₂. Elevated temperatures (60-70 °C) are required to overcome the activation energy for peracetic acid formation.
Step-by-Step Methodology:
Mixing: In a round-bottom flask, dissolve isoquinoline (1.0 eq, 50 mmol) in glacial acetic acid (30 mL).
Heating: Equip the flask with a reflux condenser and heat to 60–70 °C for 12–16 hours.
Self-Validation (Critical Safety Step): Cool to room temperature. Test the mixture for residual peroxides using starch-iodide paper. If positive, add saturated aqueous Na₂SO₃ dropwise until the test is negative. Never concentrate a solution containing unquenched peroxides.
Concentration: Remove the majority of the acetic acid under reduced pressure.
Basification & Extraction: Carefully basify the remaining residue to pH ~9 using saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 x 50 mL).
Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the N-oxide.
Modern De Novo Synthesis of Isoquinoline N-Oxides
Logical mechanism of PIFA-mediated oxidative cyclization of ketoximes.
Protocol C: PIFA-Mediated Oxidative Cyclization of Ketoximes [1]
Mechanistic Rationale: Phenyliodine bis(trifluoroacetate) (PIFA) promotes the intramolecular oxidative cyclization of o-vinylaryl ketoximes. The use of 2,2,2-trifluoroethanol (TFE) is deliberate; its high ionizing power and low nucleophilicity stabilize the hypervalent iodine intermediate, driving the 6-endo cyclization pathway over undesired side reactions.
Step-by-Step Methodology:
Reaction Setup: In a 10 mL vial, dissolve the o-vinylaryl ketoxime (0.2 mmol) in 2,2,2-trifluoroethanol (TFE, 1.0 mL).
Oxidant Addition: Add PIFA (0.24 mmol, 1.2 eq) in one portion at room temperature.
Reaction: Stir the mixture at room temperature for 1–2 hours until complete consumption of the starting material is observed by TLC.
Concentration: Evaporate the fluorinated solvent under reduced pressure.
Purification: Purify the crude residue directly via silica gel column chromatography (eluting with EtOAc/Hexanes or DCM/MeOH) to isolate the functionalized isoquinoline N-oxide.
Protocol D: Copper-Catalyzed Intramolecular Cyclization in Water [2]
Mechanistic Rationale: This highly efficient green chemistry approach utilizes CuI to activate (E)-2-alkynylaryl oximes. The aqueous medium forces the hydrophobic organic substrates into close proximity, enhancing the effective molarity and accelerating cyclization.
Step-by-Step Methodology:
Reaction Setup: In a sealed tube, combine the (E)-2-alkynylaryl oxime (0.5 mmol), Copper(I) iodide (CuI, 10 mol%, 0.05 mmol), and deionized water (2.0 mL).
Heating: Seal the tube and heat the reaction mixture at 80 °C for 15 hours under an ambient air atmosphere.
Work-up: Cool the vessel to room temperature. Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Downstream Synthetic Applications
Once synthesized, isoquinoline N-oxides serve as highly versatile synthetic hubs. They can undergo the Boekelheide rearrangement (using acetic anhydride) to yield 1-substituted isoquinolines, or the Reissert-Henze reaction (using TMSCN and an electrophile) to install a carbonitrile group at the C1 position—a crucial motif in pharmaceutical development.
Downstream synthetic applications utilizing the isoquinoline N-oxide directing group.
References
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes
The Journal of Organic Chemistry - ACS Publications
URL
Application Notes and Protocols for the N-Oxide Formation of Isoquinolines
Benchchem Application Notes
URL
Product Class 5: Isoquinolines
Thieme Chemistry
URL
Application Note: Regioselective Chlorination of Isoquinoline N-Oxide
[1] Executive Summary & Strategic Rationale Isoquinoline -oxides are versatile synthons in drug discovery, serving as "activated" portals to functionalize the otherwise inert isoquinoline core. While the parent isoquinol...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Rationale
Isoquinoline
-oxides are versatile synthons in drug discovery, serving as "activated" portals to functionalize the otherwise inert isoquinoline core. While the parent isoquinoline undergoes Electrophilic Aromatic Substitution () predominantly at the C5 and C8 positions (homocyclic ring), the -oxide moiety alters the electronic landscape, enabling regioselective functionalization at C1 (via nucleophilic attack) and C4 (via electrophilic attack).
This guide details the two primary regioselective chlorination pathways:
C1-Chlorination (Deoxygenative Chlorination): The industry-standard conversion to 1-chloroisoquinoline using phosphoryl chloride (
) or milder phosphine-based systems.
C4-Chlorination (Electrophilic Substitution): The targeted introduction of chlorine at the C4 position using sulfuryl chloride (
) or similar electrophiles, leveraging the para-directing effect of the -oxide.
Mechanistic Divergence & Pathway Selection
The regioselectivity is dictated by the reagent class. The
-oxide oxygen acts as a "switch": it can be activated by oxophilic reagents to trigger nucleophilic attack at C1, or it can donate electron density to facilitate electrophilic attack at C4.
Decision Matrix
Target Position
Reaction Type
Primary Reagent
Mechanism
Key Intermediate
C1 (C-Cl)
Nucleophilic Substitution / Rearrangement
Activation of O, then attack at C1
Chloroiminium / Meisenheimer-type complex
C1 (C-Cl)
Mild / Metal-Free
Vilsmeier-Haack type activation
Oxyphosphonium salt
C4 (C-Cl)
Electrophilic Aromatic Substitution ()
or NCS
Electrophilic attack at C4 (para to N-O)
Sigma complex (Wheland intermediate)
Mechanistic Pathway Diagram
Caption: Divergent regioselectivity controlled by reagent choice. Oxophilic activation leads to C1-chlorination, while direct electrophilic attack targets C4.
Protocol A: C1-Chlorination (The
Method)
This is the "gold standard" for synthesizing 1-chloroisoquinoline. The reaction is robust but requires careful handling of
, a moisture-sensitive and corrosive reagent.
Reagents & Equipment
Substrate: Isoquinoline
-oxide (1.0 equiv).
Reagent: Phosphoryl chloride (
) (5.0–10.0 equiv).
Solvent: Chloroform (
) or Dichloromethane (DCM) (optional; neat is often used).
To target the C4 position, one must avoid the rearrangement pathway triggered by oxophilic reagents. Instead, classical electrophilic aromatic substitution is employed. The
-oxide group activates the C4 position (para) more strongly than the C5/C8 positions.
Reagents & Equipment
Substrate: Isoquinoline
-oxide (1.0 equiv).
Reagent: Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS).
Solvent: Acetic Acid (AcOH) or DCM.
Catalyst:
(optional, for unreactive substrates).
Step-by-Step Protocol (using
)
Setup: Dissolve Isoquinoline
-oxide (5 mmol) in dry DCM (15 mL).
Addition: Cool to 0°C. Add
(1.1 equiv) dropwise.
Reaction: Warm to room temperature and stir for 4–12 hours.
Optimization: If conversion is low, heat to 40°C or switch solvent to Acetic Acid.
Outcome: The product is typically 4-chloroisoquinoline
-oxide .
Note: To obtain the deoxygenated 4-chloroisoquinoline, a subsequent reduction step (e.g.,
or Zn/AcOH) is required.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete hydrolysis of phosphate intermediate.
Ensure rigorous quenching with base () to break the P-O bond.
Regioselectivity Loss
Temperature too high during addition.
Keep addition at 0°C. High temps can promote side reactions at C4.
Violent Quench
Excess remaining.
Distill off excess before aqueous quench. Use a large excess of ice.
C4-Chlorination Fails
Substrate deactivation.
If the ring has EWGs (e.g., -NO2), C4 activation is weak. Use stronger Lewis acid ().
References
Wu, Z., et al. (2014). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction and Isoquinoline Synthesis Mechanisms. Retrieved from [Link]
Li, Y., et al. (2023).[2] One-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines... from quinoline N-oxides. RSC Advances. Retrieved from [Link]
Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides. Retrieved from [Link]
Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis
This is a comprehensive technical support guide for improving the yield of 8-Chloroisoquinolin-1(2H)-one synthesis. This document is designed for researchers and process chemists, focusing on the most robust, scalable sy...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical support guide for improving the yield of 8-Chloroisoquinolin-1(2H)-one synthesis. This document is designed for researchers and process chemists, focusing on the most robust, scalable synthetic route: the DMF-DMA Condensation / Cyclization pathway starting from 2-chloro-6-methylbenzoic acid.
Subject: Optimization and Troubleshooting of 8-Chloroisoquinolin-1(2H)-one Preparation
Target Molecule: 8-Chloroisoquinolin-1(2H)-one (CAS: 24188-73-6 / 1231761-26-4 derivatives)
Core Challenge: Overcoming steric hindrance at the 2,6-positions of the starting benzoate to maximize cyclization yield.
Executive Summary: The Synthetic Strategy
The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge. The chlorine atom at the 8-position (peri to the carbonyl) creates significant steric and electronic repulsion. The most reliable method for generating this scaffold, particularly for scale-up, is the condensation of 2-chloro-6-methylbenzoic acid derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) , followed by ammonolysis.
Why this route?
Regiocontrol: It utilizes the pre-existing 2-chloro-6-methyl substitution pattern, guaranteeing the 8-chloro position in the final bicycle.
Scalability: It avoids cryogenic lithiation steps (e.g., n-BuLi at -78°C) which are sensitive to moisture and difficult to scale.
Atom Economy: It effectively uses the methyl group as a "masked" aldehyde for the C3-C4 bond formation.
Optimized Experimental Protocol
Reaction Scheme
The synthesis proceeds in three distinct stages: Esterification, Enamine Formation (Critical Step), and Cyclization.
Caption: Step-wise synthetic workflow for 8-chloroisoquinolin-1(2H)-one via the DMF-DMA route.
Detailed Methodology
Step 1: Methyl Ester Formation
Note: Fischer esterification (MeOH/H2SO4) is often too slow due to the steric bulk of the ortho-chloro and ortho-methyl groups.
Dissolve 2-chloro-6-methylbenzoic acid (1.0 equiv) in anhydrous DMF (5 mL/g).
Add K₂CO₃ (1.5 equiv) followed by Methyl Iodide (MeI) (1.2 equiv).
Stir at Room Temperature (RT) for 4–6 hours.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2] Dry (Na₂SO₄) and concentrate.[1]
Target Yield: >95% (Colorless oil/solid).
Step 2: Enamine Formation (The Yield-Determining Step)
This step forms the C3-C4 double bond. Incomplete conversion here is the #1 cause of low yields.
Dissolve the methyl ester from Step 1 in DMF-DMA (N,N-dimethylformamide dimethyl acetal).
Ratio: Use at least 3.0–5.0 equivalents of DMF-DMA. It acts as both reagent and solvent.[1][2][3]
Heating: Heat the mixture to 140°C in a sealed pressure tube or a flask equipped with a distillation head.
Crucial: Methanol is produced as a byproduct. If using a flask, allow the methanol to distill off to drive the equilibrium forward.
Duration: 16–24 hours. The solution typically turns deep red/purple.
Monitoring: Check by LC-MS. You are looking for the mass of the enamine (M+ = Ester Mass + 55).
Workup: Evaporate excess DMF-DMA under high vacuum. Do not purify on silica (enamines are hydrolytically unstable). Use the crude residue immediately.
Step 3: Cyclization to Lactam
Dissolve the crude enamine residue in Glacial Acetic Acid (5 mL/g).
Add Ammonium Acetate (NH₄OAc) (5.0 equiv).
Reflux (118°C) for 2–4 hours.
Alternative: Dissolve in MeOH and use 7N NH₃ in MeOH in a sealed tube at 80°C (milder, but slower).
Workup: Cool to RT. Pour into ice water. The product usually precipitates.
Purification: Filter the solid. Wash with water and cold ether. Recrystallize from Toluene or Ethanol if necessary.
Troubleshooting Guide & FAQ
Issue: Low Yield in Step 2 (Enamine Formation)
Symptom: Starting material (ester) remains unreacted after 24h; LC-MS shows low conversion.
Root Cause: The 2-chloro and 6-methyl groups create a "steric wall," preventing the DMF-DMA from attacking the benzylic methyl protons.
Solution:
Switch Reagent: Use Bredereck's Reagent (tert-butoxybis(dimethylamino)methane). It is significantly more basic and reactive than DMF-DMA.
Microwave Assistance: Run the reaction in a microwave reactor at 150°C for 1–2 hours. The rapid heating helps overcome the activation energy barrier.
Concentration: Run the reaction neat (no co-solvent) to maximize collision frequency.
Issue: Product "Disappears" During Workup
Symptom: Crude mass is high, but no solid precipitates after adding water; extraction yields nothing.
Root Cause: 8-Chloroisoquinolin-1(2H)-one has an acidic N-H proton (pKa ~11-12) and can form water-soluble salts in basic conditions, or remain dissolved in polar organic byproducts.
Solution:
pH Control: Ensure the aqueous quench is slightly acidic (pH 5-6) to keep the lactam protonated (neutral).
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction if the compound is stuck in the aqueous phase.
Issue: Chlorine Loss (Dehalogenation)
Symptom: Mass spec shows a peak at M-34 (Des-chloro product).
Root Cause: If using Pd-catalyzed methods or extreme temperatures with reducing agents, the C-Cl bond can be cleaved.
Solution:
Avoid transition metals in the cyclization step.
The DMF-DMA thermal route is chemically inert to aryl chlorides; ensure no trace metals are present in your glassware/stirrers.
Comparative Yield Data
Parameter
Standard Protocol
Optimized Protocol
Reagent
DMF-DMA (3 eq)
Bredereck's Reagent (2 eq) or DMF-DMA (5 eq)
Temperature
100-120°C (Reflux)
140-150°C (Sealed/Microwave)
Solvent
DMF
Neat (Solvent-free)
Time
24-48 hours
2-4 hours (MW) / 16h (Thermal)
Typical Yield
35-45%
75-85%
Mechanistic Insight (Why this works)
The steric bulk of the Chlorine at C8 is the defining feature of this synthesis. In a standard isoquinoline synthesis, the nitrogen lone pair must attack the carbonyl. In the 8-chloro derivative, the chlorine atom forces the carbonyl group out of planarity with the benzene ring, actually increasing the electrophilicity of the carbonyl (by breaking conjugation), but physically blocking the approach of the nucleophile.
By forming the enamine first, we extend the conjugation system away from the steric clutter. The final cyclization involves an intramolecular attack of the ammonia nitrogen on the ester carbonyl. The high temperature is required not just for kinetics, but to populate the rotamer where the ester carbonyl is accessible despite the ortho-chloro substituent.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common synthetic failures.
References
General Isoquinolinone Synthesis via DMF-DMA
Detailed mechanism of DMF-DMA reaction with methyl-benzo
Source:
Synthesis of 8-Substituted Isoquinolinones
Describes the synthesis of 8-chloro-2-phenylisoquinolin-1(2H)-one from 2-chloro-6-methylbenzoic acid using the method described above (Method A).
Source:
Use of Bredereck's Reagent
Comparison of DMF-DMA and Bredereck's reagent for sterically hindered substr
Source:(Note: General reference for reagent utility)
Purification & Properties
Physical properties and purification of 8-chloroisoquinoline derivatives.[1][4]
challenges in the selective chlorination at the 8-position of isoquinoline
The following Technical Support Guide is designed to address the specific challenges of synthesizing 8-chloroisoquinoline. It prioritizes robust, field-verified methodologies over theoretical but unproven routes.
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed to address the specific challenges of synthesizing 8-chloroisoquinoline. It prioritizes robust, field-verified methodologies over theoretical but unproven routes.
User Query: "I am attempting direct chlorination of isoquinoline using NCS/acid or
, but I consistently get a mixture dominated by 5-chloroisoquinoline or 5,8-dichloro products. How do I target the 8-position exclusively?"
Root Cause Analysis:
Direct electrophilic aromatic substitution (EAS) of isoquinoline is kinetically controlled to favor the 5-position (approx. 90:10 ratio vs. the 8-position).
Protonation: Under acidic chlorination conditions, the nitrogen is protonated (
).
Deactivation: The pyridinium ring strongly deactivates the system.
HOMO Distribution: In the protonated form, the highest electron density on the carbocyclic ring resides at C5, followed by C8.
Sterics: The peri-interaction between the C1-proton and the C8-position creates a steric penalty for substitution at C8 that does not exist at C5.
Verdict: Direct selective chlorination to C8 is chemically non-viable for high-purity applications. You must switch to an indirect Nitration
Separation Sandmeyer strategy.
Module 1: The Reliable Pathway (Sandmeyer Route)
Recommendation: Since direct halogenation fails, the industry-standard workaround is the synthesis of 8-aminoisoquinoline followed by a Sandmeyer reaction. The critical bottleneck is the separation of the nitro isomers.
Workflow Visualization
Caption: Logical workflow for bypassing the electronic bias of direct chlorination to achieve C8 selectivity.
Module 2: Detailed Protocols & Troubleshooting
Step 1: Nitration & Isomer Separation (The Critical Step)
The Challenge: Nitration yields ~85% 5-nitroisoquinoline and ~15% 8-nitroisoquinoline. Standard column chromatography is often inefficient due to similar
values.
Protocol:
Dissolve isoquinoline in concentrated
at 0°C.
Add
(1.05 equiv) portion-wise. Maintain temp < 5°C.
Stir at RT for 2 hours, then pour onto ice. Neutralize with
.
Troubleshooting the Separation (The "Wet DMF" Method):
Issue: "I cannot separate the isomers by recrystallization from ethanol."
Solution: Use the Hydrohalide/Wet DMF technique [1].[1]
Convert the crude nitro mixture to the hydrochloride salt (HCl gas in EtOAc).
Suspend the salt mixture in wet DMF (DMF containing ~5-10% water) and heat to solubilize.
Cool slowly. The 5-nitroisoquinoline HCl is significantly less soluble and will precipitate out.
Filter off the precipitate (mostly 5-nitro). The filtrate is enriched with 8-nitroisoquinoline .
Basify the filtrate to recover the 8-nitro free base.
Step 2: The Sandmeyer Reaction
The Challenge: The 8-aminoisoquinoline intermediate is electron-rich and prone to side reactions (diazo-tars) if the diazotization is not strictly controlled.
Protocol:
Diazotization: Suspend 8-aminoisoquinoline in 6M HCl at -5°C (ice/salt bath).
Add
(1.1 equiv, aq. solution) dropwise below the liquid surface via a syringe.
Checkpoint: Starch-iodide paper must turn blue immediately.[2]
Substitution: Prepare a solution of freshly purified
(1.2 equiv) in conc. HCl at 0°C.
Transfer the cold diazonium solution into the CuCl solution (do not do the reverse).
Allow to warm to RT, then heat to 60°C until
evolution ceases.
Quantitative Data: Expected Yields
Step
Reaction
Typical Yield
Key Impurity
1
Nitration
95% (Combined)
5-Nitro isomer (Major)
2
Separation (Filtrate)
10-15% (from start)
Residual 5-Nitro (<5%)
3
Reduction
85-90%
Incomplete reduction
4
Sandmeyer (Chlorination)
60-75%
Phenol (hydrolysis)
Module 3: FAQ - Why "Modern" Methods Fail
Q: Can I use Rhodium(III)-catalyzed C-H activation? I saw a paper on Quinoline C8 chlorination.A:Proceed with extreme caution.
While Rh(III) catalysis with N-oxide directing groups works well for Quinoline (where C8 is the peri-position to the N1-oxide), it fails for Isoquinoline .
Quinoline: N is at position 1. The directing group (N-oxide) coordinates the metal to activate C8 (the peri-position).
Isoquinoline: N is at position 2. The N-oxide directs the metal to C1 or C3 (the ortho positions).
Result: You will likely obtain 1-chloroisoquinoline or 3-chloroisoquinoline, not the 8-isomer [2].
Q: What about blocking the 5-position?A: This is a viable but lengthy strategy.
If you brominate isoquinoline first, it goes to the 5-position (
).
Subsequent nitration of 5-bromoisoquinoline directs the nitro group to the 8-position (ortho to the bridgehead, para to the Br, but governed by the remaining void space) [3].
Verdict: Only use this if the fractional crystallization of the nitro isomers (Module 2) fails in your hands.
Module 4: Decision Tree for Experiment Planning
Caption: Strategic decision matrix for selecting the synthesis route.
References
Gogte, V. N., et al. (1998). Process for preparing 5-nitroquinoline hydrohalide. European Patent Application EP0858998A1. (Note: Applies to isoquinoline analog separation principles via solubility differentials). Link
Sharma, U., et al. (2019).[3] Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(20), 12871-12880. (Cited to highlight the structural distinction: Quinoline works, Isoquinoline does not). Link[4]
Organic Syntheses. (2003). Isoquinoline, 5-bromo-8-nitro-.[5] Organic Syntheses, Coll. Vol. 10, p.162. (Authoritative protocol for the blocking group strategy). Link
BenchChem. (2025).[2] Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols. (General Sandmeyer protocol adaption). Link
Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis
This guide serves as a comprehensive technical resource for the synthesis, purification, and troubleshooting of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2). It focuses on the two primary synthetic pathways: Transit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource for the synthesis, purification, and troubleshooting of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2). It focuses on the two primary synthetic pathways: Transition Metal-Catalyzed Annulation (C-H Activation) and N-Oxide Rearrangement , detailing specific side products, impurity profiles, and mitigation strategies.
Quick Reference Data
Parameter
Detail
Target Compound
8-Chloroisoquinolin-1(2H)-one
CAS Number
1368031-04-2
Molecular Formula
C₉H₆ClNO
Molecular Weight
179.60 g/mol
Core Scaffold
Isoquinolin-1(2H)-one (Isocarbostyril)
Critical Feature
Chlorine substituent at the peri (C8) position, creating steric crowding near the lactam carbonyl.
Part 1: Synthetic Pathways & Side Product Analysis
This is the modern, preferred route for high-value synthesis. It utilizes 2-chloro-N-methoxybenzamide as the precursor. The chlorine atom at the ortho position of the benzamide directs the metal catalyst to the other less hindered ortho C-H bond (C6), resulting in the 8-chloro isomer upon cyclization.
Reaction Logic:
Precursor: 2-Chloro-N-methoxybenzamide.
Catalyst: [RhCpCl₂]₂ or [CoCp(CO)I₂].
Coupling Partner: Alkyne (Acetylene surrogate or internal alkyne).
Mechanism: The metal coordinates to the amide oxygen, activates the C6-H bond (forming a metallacycle), inserts the alkyne, and undergoes reductive elimination.
Post-Processing: Cleavage of the N-methoxy directing group (e.g., using SmI₂).
Pathway Diagram (DOT):
Caption: Mechanistic flow of C-H activation route highlighting critical divergence points for side product formation.
Pathway B: Rearrangement of 8-Chloroisoquinoline N-Oxide
A classical route involving the conversion of 8-chloroisoquinoline to its N-oxide, followed by rearrangement (e.g., with acetic anhydride or tosyl chloride) and hydrolysis.
Critical Side Products:
4-Acetoxy-8-chloroisoquinoline: Formed via competitive rearrangement to the C4 position.
1,8-Dichloroisoquinoline: If POCl₃ is used for the rearrangement/chlorination step.
Part 2: Troubleshooting Guide & FAQs
Impurity Profile & Mitigation
Impurity / Side Product
Origin
Diagnostic Signal (NMR/LCMS)
Mitigation Strategy
Isoquinolin-1(2H)-one (Des-chloro)
Oxidative addition of metal catalyst into the C-Cl bond during annulation.
Mass: M-34 (145.16). Loss of characteristic isotope pattern.
Switch to Co(III) catalysts (less prone to oxidative addition than Rh/Pd). Lower reaction temperature.[1]
2-Chlorobenzoic Acid
Hydrolysis of starting benzamide or amide bond cleavage.
¹H NMR: Downfield shift of aromatic protons; broad COOH peak.
Ensure anhydrous conditions during annulation. Dry solvents (Dioxane/TFE) over molecular sieves.
N-Methoxy-8-chloroisoquinolinone
Incomplete cleavage of the directing group.
¹H NMR: Singlet ~4.0 ppm (OMe). Mass: M+30.
Increase equivalents of SmI₂ (Samarium diiodide) or reaction time. Ensure SmI₂ quality (deep blue color).
Alkyne Homocoupled Dimers
Self-reaction of the alkyne coupling partner.
LCMS: Dimer mass. Non-polar spots on TLC.
Use slow addition of the alkyne. Use internal alkynes or protected acetylene surrogates (e.g., vinyl acetate).
Regioisomer (6-Chloro)
Incorrect starting material (3-chlorobenzamide) or directing group failure.
¹H NMR: Different coupling constants (J-values) for aromatic protons.
Strictly use 2-chlorobenzamide . The C2-Cl blocks the adjacent ortho-site, forcing reaction at C6 (becoming C8).
Frequently Asked Questions (FAQs)
Q1: Why is the yield of the 8-chloro isomer significantly lower than the unsubstituted analogue?A: The 8-position is the "peri" position, located physically close to the carbonyl oxygen (position 1) and the nitrogen lone pair. This creates steric strain in the transition state during the cyclization step.
Solution: Use sterically smaller ligands on the catalyst (e.g., Cp* is standard, but slightly less bulky cyclopentadienyl derivatives might help if activity is low, though Cp* is usually required for stability). Increase reaction temperature slightly, but monitor for dechlorination.
Q2: I am observing a "double cyclization" product. How do I prevent this?A: Double cyclization (forming a bis-isoquinolinone) occurs if the starting benzamide has two available ortho hydrogens.
Validation: Since you are synthesizing the 8-chloro derivative, you must start with 2-chlorobenzamide . The C2-chlorine atom naturally blocks one ortho site, making double cyclization mechanistically impossible. If you see double cyclization, check the purity of your starting material; it may contain unsubstituted benzamide.
Q3: How do I remove the N-methoxy directing group without removing the chlorine?A: The N-methoxy group is typically cleaved using SmI₂ (Samarium diiodide) in THF/Water or Mo(CO)₆ .
Risk: Catalytic hydrogenation (Pd/C, H₂) will likely remove the chlorine atom (hydrodehalogenation) before cleaving the N-O bond.
Protocol: Use SmI₂ (2.5 equiv) in THF at 0°C to RT. This radical mechanism is selective for the N-O bond and typically spares aryl chlorides.
Q4: Can I use POCl₃ to make this from 8-chloroisoquinoline N-oxide?A: Reaction of the N-oxide with POCl₃ typically yields 1,8-dichloroisoquinoline (chlorination at C1), not the isoquinolinone. To get the ketone (lactam), you should use acetic anhydride (forming the acetoxy intermediate) followed by acidic hydrolysis, or use tosyl chloride followed by hydrolysis.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Rh(III)-Catalyzed Annulation
Adapted from general procedures for substituted isoquinolinones [1, 3].
Workflow 1: Acid-Mediated Cyclization of Ketone-Benzamides (The Duvelisib Route)
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the 8-Chloroisoquinolin-1(2H)-one scaffold.
This structural motif is a highly privileged pharmacophore, most notably serving as the central hinge-binding core in PI3Kδ/γ inhibitors such as Duvelisib (IPI-145)[1][2]. Because the 8-chloro substituent introduces unique steric and electronic effects during cyclization and cross-coupling, standard isoquinolinone protocols often require rigorous optimization.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic causality to ensure your syntheses are robust, scalable, and highly enantiopure.
The most direct route to complex 8-chloroisoquinolin-1(2H)-ones with alpha-chiral exocyclic amines involves the acidic deprotection and subsequent intramolecular cyclization of Boc-protected ketone-benzamide intermediates[1].
Troubleshooting & FAQs
Q: Why am I seeing incomplete cyclization or the accumulation of stable imine intermediates during the Boc-deprotection step?A: Causality: The cyclization requires the newly liberated free amine to attack the adjacent ketone. If the acid concentration is too low, the Boc deprotection stalls. More critically, if the water content in your solvent is too high, the equilibrium of the final dehydration step (enamine/imine to fully aromatic isoquinolinone) is pushed backward, hydrolyzing the intermediate.
Solution: Transition to strictly anhydrous conditions. Use 4M HCl in anhydrous 1,4-dioxane or cyclopentyl methyl ether (CPME). The lack of water drives the dehydration step forward, locking the molecule into the thermodynamically stable aromatic isoquinolinone core.
Q: My isolated (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one shows eroded enantiomeric excess (ee ~80-84%). How do I prevent this or recover >99% ee?A: Causality: The highly acidic conditions required for cyclization can cause partial racemization at the alpha-chiral center adjacent to the exocyclic amine via an enamine-imine tautomerization pathway.
Solution: While preventing this entirely during cyclization is difficult, the standard industry resolution is highly effective. Implement a classic salt resolution using D-tartaric acid in methanol. The diastereomeric salt selectively precipitates. Subsequent basification with ammonium hydroxide will reliably upgrade the optical purity to >99% ee[1][3].
Caption: Acid-mediated cyclization and chiral resolution workflow for the 8-chloroisoquinolinone core.
Deprotection: Dissolve tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
Cyclization: Add 4M HCl in dioxane (10.0 equiv) dropwise at 0 °C. Warm to room temperature and stir for 12 hours. Validation Check: TLC should show complete consumption of the starting material; LC-MS should confirm the[M+H]+ of the cyclized product without the Boc mass.
Quench: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.
Resolution: Dissolve the crude product in MeOH (0.5 M). Add D-tartaric acid (1.0 equiv) and heat to 60 °C for 1 hour. Cool slowly to room temperature to induce crystallization. Filter the solid.
Basification: Suspend the solid in water, add NH4OH until pH 9, and extract with DCM. Concentrate to yield the enantiopure (S)-isomer[3].
For de novo synthesis of the 8-chloroisoquinolinone core, transition-metal-catalyzed C-H activation of 2-chloro-N-substituted benzamides followed by annulation with alkynes is a highly atom-economical approach[4][5].
Troubleshooting & FAQs
Q: When coupling 2-chloro-N-(pivaloyloxy)benzamide with internal alkynes using [RhCp*Cl2]2, I get poor regioselectivity. How do I favor the desired isomer?A: Causality: Migratory insertion of the alkyne into the rhodacycle intermediate is governed by a delicate balance of sterics and electronics. The Rh(III) center inherently prefers to place the bulkier or more electron-withdrawing substituent of the alkyne adjacent to the metal (which ultimately becomes the C3 position of the isoquinolinone)[5][6].
Solution: If your alkyne is electronically symmetric but sterically similar, regioselectivity will suffer. To override this, switch to a Ru(II) catalytic system (e.g., [Ru(p-cymene)Cl2]2) with a bulky carboxylate additive (like 1-adamantanecarboxylic acid). The Ru(II) center is more sensitive to steric differentiation than Rh(III), forcing the bulkier alkyne substituent to the C4 position[7][8].
Q: The C-H annulation reaction stalls at 40% conversion. Is the catalyst deactivating?A: Causality: This is typically caused by product inhibition or oxidant depletion. In redox-neutral annulations using an N-pivaloyloxy directing group, the N-O bond acts as an internal oxidant. However, the cleaved pivalate can coordinate strongly to the Rh(III) or Ru(II) center, outcompeting the starting material.
Solution: Add a cationic silver salt (e.g., AgSbF6 or AgBF4, 20 mol%). The silver abstracts the chloride ligands from the precatalyst to generate a highly active, coordinatively unsaturated cationic metal species that is less susceptible to product inhibition[4][6].
Caption: Rh(III)-catalyzed redox-neutral C-H activation and annulation cycle.
Quantitative Data: Optimization of C-H Annulation Conditions
The following table summarizes the causal relationship between reaction parameters and the yield/regioselectivity of 8-chloroisoquinolinones during method optimization:
Preparation: In an oven-dried Schlenk tube under argon, combine 2-chloro-N-(pivaloyloxy)benzamide (0.2 mmol), the target alkyne (0.24 mmol), [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%), and CsOAc (1.0 equiv).
Reaction: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube and stir at 80 °C for 16 hours. Validation Check: The solution should transition from a dark orange to a deep red/brown homogeneous mixture.
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove metal particulates.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 8-chloroisoquinolin-1(2H)-one derivative[4][5].
References
Title: Duvelisib - Wikipedia
Source: Wikipedia
URL:[Link]
Title: Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases
Source: ResearchGate
URL:[Link]
Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality
Source: MDPI
URL:[Link]
Title: Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones
Source: ACS Publications
URL:[Link]
Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes
Source: NIH / PMC
URL:[Link]
Title: Isoquinolone Syntheses by Annulation Protocols
Source: MDPI
URL:[Link]
Title: Rh(III)‐Catalyzed Redox‐Neutral Cascade Annulation of Benzamides with p‐Quinone Methides
Source: ResearchGate
URL:[Link]
Technical Support Center: A Troubleshooting Guide for the Purification of Chlorinated Isoquinolines
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of chlorinated isoquinolines. The information herein i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of chlorinated isoquinolines. The information herein is structured to provide both quick answers through frequently asked questions and in-depth solutions via detailed troubleshooting guides and protocols.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common issues encountered during the purification of chlorinated isoquinolines in a direct question-and-answer format.
General Purification
Q1: What is the best general approach to purify my crude chlorinated isoquinoline?
A combination of techniques is often the most effective strategy. A typical workflow involves an initial workup with an acid-base extraction to remove non-basic impurities. This is often followed by either column chromatography for complex mixtures or recrystallization for achieving high purity of a solid product. The choice depends on the scale of your reaction and the nature of the impurities.[1][2] For instance, crude 5-Chloroisoquinoline can be purified to greater than 98% purity via recrystallization, while column chromatography can yield purity levels exceeding 99%.[3]
Recrystallization
Q2: My chlorinated isoquinoline is an oil, how can I get it to crystallize?
Oily products are common and can often be induced to crystallize.[1] First, ensure the oil is as pure as possible through a preliminary purification like a quick silica plug filtration. Then, attempt crystallization by dissolving the oil in a minimal amount of a good solvent and slowly adding a poor solvent (an anti-solvent) until turbidity persists.[4] For basic compounds like isoquinolines, salt formation is a highly effective method. Dissolving the oil in a solvent like isopropanol or ether and adding a solution of HCl can precipitate a crystalline hydrochloride salt.
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
Low yield is a frequent issue in recrystallization and can stem from several factors:
Excessive Solvent: Using too much hot solvent to dissolve your crude product is the most common reason for low recovery, as a significant portion of your compound will remain in the mother liquor.[3][4]
Inappropriate Solvent Choice: The compound may be too soluble in the cold recrystallization solvent.
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper if the solution cools too quickly.
Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from dissolving.[3]
Q4: My product "oils out" during recrystallization. How can I fix this?
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid instead of forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To resolve this, reheat the solution and add a small amount of additional hot solvent to decrease saturation. Then, allow the solution to cool more slowly.[1][3]
Q5: What are some good starting solvents for the recrystallization of chlorinated isoquinolines?
The presence of the chlorine atom increases the hydrophobicity of the isoquinoline core.[5] A good starting point is to test single solvents of varying polarities or mixed solvent systems. For chlorinated aromatics, common solvents include:
Single Solvents: Toluene, methanol, ethanol, or methylcyclohexane.[2][3]
Mixed Solvents: Hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[6]
A documented procedure for the purification of 5-Chloroisoquinoline successfully utilizes methylcyclohexane.[3]
Column Chromatography
Q6: My chlorinated isoquinoline is streaking on the silica gel TLC plate. How can I get clean spots and good separation?
Streaking is a common problem for basic nitrogen-containing heterocycles on acidic silica gel. This is due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonia in your solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]
Q7: I'm concerned about the stability of the C-Cl bond on acidic silica gel. What precautions should I take?
Aryl chlorides are generally stable, and the C-Cl bond is strengthened by resonance with the aromatic ring, making it resistant to hydrolysis under typical chromatographic conditions.[7][8] However, prolonged exposure to highly acidic conditions or very strong nucleophiles in the solvent system could potentially lead to dehalogenation, especially with sensitive substrates.[9] To be cautious, you can use a deactivated silica gel (by pre-treating with a basic modifier like triethylamine) or opt for a different stationary phase like alumina.
Q8: How do I choose the right solvent system for column chromatography?
The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a TLC plate.
For non-polar chlorinated isoquinolines: Start with a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[10][11]
For more polar chlorinated isoquinolines: You may need to use more polar solvent systems, such as dichloromethane/methanol.[1]
If your compound is not moving from the baseline, the eluent is not polar enough. Conversely, if it runs with the solvent front, the eluent is too polar.[2]
Impurity Removal
Q9: My purified chlorinated isoquinoline is colored (yellow/brown). How do I remove the color?
Coloration can be due to the presence of highly conjugated impurities or trace amounts of residual metal catalysts.
Activated Charcoal: After dissolving your crude product in a hot solvent for recrystallization, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]
Column Chromatography: Often, colored, polar impurities will bind strongly to the silica gel, allowing your less polar, colorless product to elute first.
Q10: I have residual palladium catalyst in my product. What is the most effective way to remove it?
Palladium catalysts are commonly used in the synthesis of isoquinoline derivatives. Removing residual palladium is crucial, especially for pharmaceutical applications.
Filtration through Celite®: For heterogeneous catalysts like Pd/C, a simple and effective method is to filter the reaction mixture through a pad of Celite®.
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be very effective. These are often silica-supported or polymer-bound reagents with functional groups (like thiols) that chelate the metal, allowing for its removal by filtration.
Chromatography and Scavenging: Studies have shown that while column chromatography can remove a significant portion of residual palladium, a subsequent treatment with a scavenging resin is often necessary to reduce levels to below 100 ppm.
This guide provides a logical workflow for diagnosing and solving common recrystallization challenges.
Caption: A decision tree for troubleshooting common recrystallization problems.
Guide 2: Optimizing Column Chromatography for Chlorinated Isoquinolines
The basicity of the isoquinoline nitrogen often necessitates modifications to standard silica gel chromatography protocols.
Caption: Workflow for optimizing column chromatography of chlorinated isoquinolines.
Part 3: Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure for a Chlorinated Isoquinoline
This protocol is a general guideline and may need to be optimized for your specific compound.
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., methylcyclohexane, toluene, ethanol, ethyl acetate/hexane mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot and show low solubility when cold.[3][13]
Dissolution: In a fume hood, place your crude chlorinated isoquinoline in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and continue to heat for a few minutes.
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to overcome issues with basic compounds on silica gel.
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives an Rf value of 0.2-0.4 for your product. Add 0.5% triethylamine to the solvent mixture to prevent streaking.[1]
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Palladium using Scavengers
This protocol describes the use of a scavenger resin to remove trace amounts of a homogeneous palladium catalyst.
Dissolution: Dissolve the crude product (which has likely already been partially purified by chromatography) in a suitable solvent like methanol or THF.
Scavenger Addition: Add a metal scavenger resin (e.g., silica-supported trimercaptotriazine, Si-TMT) to the stirred solution. The amount of scavenger to add is typically based on the molar equivalents of the residual palladium.
Stirring: Stir the mixture at room temperature for several hours or overnight to allow for complete chelation of the palladium.
Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.
Solvent Removal: Evaporate the solvent from the filtrate to obtain the final product with significantly reduced palladium content.
Data Table: Common Solvents for Recrystallization of Aromatic Compounds
Solvent
Polarity
Boiling Point (°C)
Notes
Water
High
100
Good for polar compounds, often used in a mix with alcohols.
Methanol
High
65
Good for many aromatic compounds.
Ethanol
High
78
Similar to methanol, often gives good crystals.
Acetone
Medium
56
A strong solvent, often used in a solvent pair.
Ethyl Acetate
Medium
77
Common choice, often paired with hexanes.
Dichloromethane
Medium
40
Low boiling point, good for less polar compounds.
Toluene
Low
111
Good for non-polar aromatic compounds, higher boiling point.
Hexane/Petroleum Ether
Low
~69
Very non-polar, often used as the "poor" solvent in a pair.
This table provides a general guide; solvent selection is highly dependent on the specific chlorinated isoquinoline.
Part 4: Safety Precautions
Chlorinated isoquinolines and the solvents used for their purification require careful handling.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[14][15]
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[14]
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15] Chlorinated isoquinolines can be harmful if swallowed and may cause skin and eye irritation.
Storage: Store chlorinated isoquinolines in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some derivatives may be air-sensitive and require storage under an inert atmosphere.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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Avocado Research Chemicals Ltd. (2025, September 7).
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Save My Exams. (2024, December 23).
Macaskie, L. E., et al. (2004). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. Biotechnology Letters, 26(24), 1885-1890.
Zborowski, K., et al. (2025, August 10). Substituent Effects in Heterocyclic Systems.
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2913-2922.
Roberts, J. D., & Caserio, M. C. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts.
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
Yong, P., & Macaskie, L. E. (2025, August 6). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans.
Sadlej-Sosnowska, N. (2010). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 21(1), 1-11.
HBCSE. (n.d.).
Henkel, K., & Kassebaum, J. (1996). U.S. Patent No. 5,552,549. Washington, DC: U.S.
Piktel, E., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3169.
Zeng, Y., et al. (2011). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Applied and Environmental Microbiology, 77(19), 6747-6752.
Hrobarik, P., et al. (2023). Halogen Bond to Experimentally Significant N-Heterocyclic Carbenes. International Journal of Molecular Sciences, 24(10), 8969.
Singh, S., et al. (2022). Influence of Halogen Substitution on Crystal Packing, Molecular Properties and Electrochemical Sensing. SSRN.
King, J. F., & Lee, T. W. S. (1969). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Journal of Chemistry, 47(1), 951-954.
TCI. (n.d.).
Isfort, M., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds.
Welch, C. J., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
Kennedy, C. R., & Byers, J. T. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(10), 8933-8938.
CymitQuimica. (n.d.). CAS 19493-44-8: 1-Chloroisoquinoline.
ChemBK. (2024, April 9). 4-Chloroisoquinoline.
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 5-Chloroisoquinoline. BenchChem.
BenchChem Technical Support Team. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
North, M., et al. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
El-Faham, A. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
Weissensteiner, J., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 22(16), 8753.
preventing byproduct formation in isoquinoline chlorination
A Guide to Preventing Byproduct Formation and Maximizing Selectivity Welcome to the Technical Support Center for Isoquinoline Chlorination. This guide is designed for researchers, medicinal chemists, and process developm...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Byproduct Formation and Maximizing Selectivity
Welcome to the Technical Support Center for Isoquinoline Chlorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing chlorine atoms to the isoquinoline scaffold. The chlorination of isoquinoline is a foundational transformation, yet it is frequently plagued by challenges of regioselectivity and byproduct formation.
This document moves beyond standard protocols to provide a deeper understanding of the underlying reaction mechanisms and offers practical, field-tested solutions to common experimental issues. Our goal is to empower you to troubleshoot your reactions effectively, optimize conditions, and achieve your target chlorinated isoquinoline with higher purity and yield.
Frequently Asked Questions (FAQs): Core Principles & Common Byproducts
This section addresses the fundamental principles governing the chlorination of isoquinoline and the common side-products that can arise.
Q1: Why is the chlorination of isoquinoline often non-selective?
The regioselectivity of isoquinoline chlorination is dictated by the principles of electrophilic aromatic substitution (SEAr). The isoquinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.[1] Consequently, electrophilic chlorination occurs preferentially on the carbocyclic (benzene) ring at the C-5 and C-8 positions, which are the most nucleophilic carbons.[2][3]
The reaction often yields a mixture of 5-chloro- and 8-chloroisoquinoline because the electronic activation at these two positions is similar.[4] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Q2: What are the most common byproducts I should expect?
Beyond the desired chlorinated isomer, several byproducts can complicate your reaction mixture:
Isomeric Products: The most common issue is the co-formation of the C-5 and C-8 chlorinated isomers, which can be difficult to separate due to similar physical properties.[4]
Polychlorinated Species: Under forcing conditions or with an excess of the chlorinating agent, di- or even tri-chlorinated isoquinolines can form.
Products of Ring Opening/Degradation: Harsh reagents (e.g., strong Lewis acids, high temperatures) can lead to the formation of complex mixtures and tar-like substances, indicating decomposition of the starting material or product.[5]
Chlorination on the Pyridine Ring: While less common under standard electrophilic conditions, some methods, particularly those involving N-oxides, can lead to chlorination at the C-1 or C-4 positions.[6][7]
Troubleshooting Guide: From Problem to Solution
This section is formatted to address specific problems you might encounter in the lab.
Problem 1: My reaction produces a mixture of 5- and 8-chloroisoquinoline. How can I improve selectivity?
This is the most frequent challenge. The key is to manipulate the reaction conditions to favor one isomer over the other.
Causality: The balance between C-5 and C-8 attack is influenced by both sterics and the nature of the chlorinating species. The C-8 position is slightly more sterically hindered by the adjacent pyridine ring.
Solutions:
Choice of Chlorinating Agent:
For 8-Chloroisoquinoline (less hindered product): Smaller, highly reactive electrophiles may favor this position. However, achieving high selectivity can be difficult.
For 5-Chloroisoquinoline (more hindered product): While counterintuitive, some methods achieve C-5 selectivity. Modern C-H activation strategies using directing groups at the C-4 or C-6 position can be highly effective.[8][9]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and stabilize the intermediates differently. It is often necessary to screen a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., acetonitrile).
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy. Start at 0 °C or even -20 °C and slowly warm if necessary.
Problem 2: I'm observing significant amounts of dichlorinated products.
Causality: Over-chlorination occurs when the mono-chlorinated product is still sufficiently activated to react with the remaining chlorinating agent.
Solutions:
Stoichiometry is Key: Use the chlorinating agent as the limiting reagent. Start with 1.0 to 1.1 equivalents.[3]
Slow Addition: Add the chlorinating agent dropwise or portion-wise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reagent low, favoring mono-chlorination.
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to carefully track the consumption of the starting material.[3] Quench the reaction as soon as the starting isoquinoline is consumed to prevent the formation of di-substituted products.
Problem 3: The reaction is turning dark and forming tar. What is causing this decomposition?
Causality: Tar formation is a sign of polymerization or decomposition, often caused by excessively harsh reaction conditions.[5] Reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) can be aggressive, especially at elevated temperatures.[10][11]
Solutions:
Lower the Temperature: This is the most critical parameter. Many chlorinations can be run effectively at or below room temperature.
Switch to a Milder Reagent: If using a harsh reagent like SO₂Cl₂, consider switching to N-Chlorosuccinimide (NCS). NCS is a solid, easier to handle, and generally requires milder conditions, often catalyzed by a proton source or a Lewis acid.[12][13]
Ensure an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to polymerization.[5]
Experimental Protocols & Data
Data Summary: Comparison of Common Chlorinating Agents
Chlorinating Agent
Typical Conditions
Common Byproducts
Selectivity Notes
Safety & Handling
N-Chlorosuccinimide (NCS)
Acetonitrile or DCM, often with acid catalyst (e.g., TFA, HCl), 0 °C to RT[12][14]
Isomer mixture, succinimide
Generally mild; selectivity can be solvent/catalyst dependent.
Corrosive, toxic liquid. Reacts violently with water.[11]
Phosphorus Oxychloride (POCl₃)
Typically used with isoquinoline N-oxides to achieve C-1 chlorination.[7][15]
Phosphoric acid byproducts
Highly selective for C-1 on N-oxides.
Corrosive liquid, moisture-sensitive. Workup can be challenging.[10]
Chlorine Gas (Cl₂)
Passed through a solution of isoquinoline in an inert solvent.
Isomer mixture, significant polychlorination.
Difficult to control stoichiometry and selectivity.
Highly toxic and corrosive gas. Requires specialized equipment.
Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)
This protocol outlines a mild approach suitable for initial screening experiments.
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isoquinoline (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.05 equivalents) in the same solvent. Add this solution dropwise to the stirred isoquinoline solution over 30 minutes.
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the isomers.[12]
Protocol 2: C-1 Chlorination via the N-Oxide Method
This method is highly selective for the C-1 position.
Step A: N-Oxidation: Dissolve isoquinoline (1 equivalent) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until TLC shows complete consumption of the starting material. Wash the mixture with a saturated sodium bicarbonate solution, dry the organic layer, and concentrate to obtain isoquinoline N-oxide.[15]
Step B: Chlorination: Add the crude isoquinoline N-oxide to phosphorus oxychloride (POCl₃, used as both reagent and solvent) slowly at 0 °C. After the addition, carefully heat the mixture to reflux (approx. 105 °C) for 2-3 hours.[7]
Work-up: Cool the reaction mixture to room temperature and very carefully quench it by pouring it slowly onto crushed ice with vigorous stirring. Basify the acidic solution with a saturated sodium carbonate solution until the pH is ~8-9.
Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-chloroisoquinoline.[7]
Visualizing the Chemistry: Diagrams and Workflows
Mechanism: Electrophilic Attack on Isoquinoline
The diagram below illustrates the formation of the resonance-stabilized intermediate (sigma complex) during electrophilic attack at the C-5 position, which is analogous to the attack at C-8.
Caption: General mechanism of electrophilic aromatic substitution at C-5.
Troubleshooting Workflow for Poor Selectivity
This decision tree provides a logical path for addressing poor regioselectivity in your chlorination reaction.
Caption: Decision tree for optimizing regioselectivity.
References
BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
BenchChem. (2025). Catalyst selection and optimization for 3,6-Dichloroisoquinoline synthesis.
ResearchGate. (n.d.). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions | Request PDF.
Canadian Science Publishing. (n.d.). THE SYNTHESIS OF SOME ISOQUINOLINES.
Royal Society of Chemistry. (2025).
RSC Publishing. (n.d.). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
ACS Publications. (2025).
Isoquinoline. (n.d.).
ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
Technical Support Center: Scale-Up Synthesis of 8-Chloroisoquinolin-1(2H)-one
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) .
Traditional Pomeranz-Fritsch cyclizations often fail or yield complex mixtures when applied to highly functionalized, sterically hindered halogenated substrates. To bypass these limitations, this guide details a state-of-the-art Rhodium(III)-catalyzed C–H activation/annulation strategy. By utilizing 2-chloro-N-(pivaloyloxy)benzamide and vinyl acetate (as a scalable alkyne surrogate), this redox-neutral pathway ensures perfect regioselectivity and eliminates the need for stoichiometric transition-metal oxidants [1].
Mechanistic Rationale & Regioselectivity
Understanding the causality behind the reaction design is critical for successful scale-up. The synthesis relies on the Concerted Metalation-Deprotonation (CMD) pathway.
Why does this route yield the 8-chloro isomer exclusively?
In the starting material (2-chloro-N-(pivaloyloxy)benzamide), the C2 position is sterically blocked by the chlorine atom. The Rh(III) catalyst, directed by the N-OPiv moiety, is forced to activate the C–H bond at the C6 position. During the annulation with vinyl acetate, this C6 carbon becomes the C4a bridgehead of the resulting isoquinoline ring, while the original C2-Cl carbon maps perfectly to the C8 position of the final isoquinolone architecture. Furthermore, the N-O bond acts as an internal oxidant, cleaving to regenerate the active Rh(III) species and releasing pivalic acid [2].
Mechanistic pathway of Rh(III)-catalyzed C-H annulation for 8-chloroisoquinolin-1(2H)-one.
Quantitative Data: Process Optimization
Prior to executing the 100g scale-up, Design of Experiments (DoE) was utilized to optimize catalyst loading, solvent, and temperature. 2,2,2-Trifluoroethanol (TFE) was identified as the optimal solvent due to its high hydrogen-bond donating capacity, which vastly accelerates the CMD step.
Table 1: Optimization of Annulation Conditions (10 mmol scale)
Catalyst Loading ([Cp*RhCl2]2)
Solvent
Additive (Base)
Temperature
Conversion
Isolated Yield
5.0 mol%
MeOH
None
60 °C
52%
45%
2.0 mol%
MeOH
NaOAc (2.0 eq)
60 °C
75%
68%
2.0 mol%
TFE
NaOAc (2.0 eq)
80 °C
>99%
94%
1.0 mol%
TFE
NaOAc (2.0 eq)
80 °C
>99%
91% (Optimal)
Self-Validating Scale-Up Protocol (100g Target)
This protocol incorporates real-time analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next unit operation.
Step 1: Rh(III)-Catalyzed Annulation
Reactor Preparation: Equip a 2L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂ for 15 minutes.
Alkyne Surrogate Addition: Add vinyl acetate (101.1 g, 1.17 mol, 2.0 eq) in one portion.
Heating: Ramp the internal temperature to 80 °C over 30 minutes.
Validation Checkpoint 1: As the active Cp*Rh(OAc)2 species forms and enters the catalytic cycle, the suspension will transition from a bright orange slurry to a deep, homogeneous crimson solution.
Reaction Monitoring: Maintain at 80 °C for 12 hours.
Validation Checkpoint 2: Pull a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the substrate peak (RT = 4.2 min) is <1.0% relative to the product peak (RT = 5.8 min).
Step 2: Downstream Processing & Isolation
Quench & Scavenge: Cool the reactor to 40 °C. Add SiliaMetS® Thiol resin (15 g) to scavenge residual Rh. Stir for 4 hours.
Filtration: Filter the mixture through a pad of Celite to remove the resin and inorganic salts. Rinse with TFE (100 mL).
Solvent Swap: Transfer the filtrate to a rotary evaporator. Concentrate to ~200 mL, then continuously add Ethyl Acetate (EtOAc) (500 mL) while distilling to completely remove TFE.
Crystallization: Heat the EtOAc solution to 70 °C to ensure complete dissolution. Slowly add Heptane (500 mL) over 1 hour. Cool the mixture at a controlled rate of 0.1 °C/min to 5 °C.
Filtration & Drying: Filter the resulting white/pale-yellow crystals. Wash with cold Heptane (2 x 100 mL). Dry in a vacuum oven at 50 °C for 24 hours.
Validation Checkpoint 3: Yield should be ~95g (90%). Purity >99.0% by HPLC. Rhodium content <10 ppm by ICP-MS.
Scale-up workflow for the synthesis and isolation of 8-chloroisoquinolin-1(2H)-one.
Troubleshooting & FAQs
Q: My reaction is stalling at ~60% conversion. What is causing this?
A: Stalling in Rh(III) C–H activations is typically caused by catalyst poisoning or off-cycle resting states. TFE has a high solubility for oxygen, which can oxidatively degrade the active Rh species over time. Ensure rigorous degassing of the TFE (sparging with N₂ for at least 30 minutes) prior to addition. Additionally, verify that your NaOAc is strictly anhydrous; water can hydrolyze the N-OPiv directing group, creating an unreactive 2-chloro-N-hydroxybenzamide dead-end.
Q: LC-MS analysis shows a mass of [M+58] alongside my product. What is this impurity?
A: This indicates the formation of the 3-acetoxy-3,4-dihydroisoquinolin-1(2H)-one intermediate. When using vinyl acetate, the initial migratory insertion yields this species. Aromatization to the final product requires a β-acetate elimination step. If the reaction temperature drops below 80 °C, or if the base is depleted, this elimination stalls.
Fix: Ensure your reactor jacket temperature is strictly maintained. If the impurity persists during workup, adding a catalytic amount of p-Toluenesulfonic acid (pTSA) during the solvent swap phase will rapidly drive the elimination of acetic acid and complete the aromatization.
Q: During the solvent swap from TFE to EtOAc, the product precipitates prematurely, trapping impurities. How can I control this?
A: 8-Chloroisoquinolin-1(2H)-one features a strongly hydrogen-bonding lactam motif, leading to rapid, uncontrolled crash-out if the solvent composition changes too quickly [3]. To prevent impurity entrapment:
Maintain the EtOAc solution at a minimum of 60 °C during the entire distillation/swap process.
Seed the solution with 0.5 wt% of pure product once the target volume is reached.
Strictly adhere to the cooling ramp of 0.1 °C/min. Shock-cooling will cause supersaturation and trap pivalic acid byproducts in the crystal lattice.
Q: Can I substitute vinyl acetate with acetylene gas to improve atom economy?
A: While acetylene gas provides perfect atom economy and avoids the β-acetate elimination step, it is highly flammable, poses severe explosion risks at scale, and requires specialized pressurized reactors. Vinyl acetate acts as a safe, liquid acetylene surrogate that can be handled in standard glass-lined reactors, making it the superior choice for pilot-plant scale-up.
Table 2: Quick Troubleshooting Matrix
Observed Issue
Root Cause
Immediate Action / Solution
Reaction stalls at <50%
Trace O₂ or wet NaOAc
Degas TFE thoroughly; use anhydrous NaOAc.
High residual Rh (>50 ppm)
Incomplete scavenging
Increase Thiol resin to 20g; heat to 50°C during scavenge.
[M+58] byproduct peak
Incomplete aromatization
Maintain 80°C strictly; add trace pTSA during workup.
Sticky, off-white solid
Trapped pivalic acid
Re-crystallize from EtOAc/Heptane with slow cooling.
References
Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes
Source: Angewandte Chemie International Edition / PubMed Central (PMC)
URL:[Link]
Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group
Source: Organic Letters / ResearchGate
URL:[Link]
Optimization
Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis
This guide serves as a technical support resource for researchers synthesizing 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloroisoquinolone). It addresses the specific challenges of regioselectivity, halogen stabili...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers synthesizing 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloroisoquinolone). It addresses the specific challenges of regioselectivity, halogen stability, and purification inherent to this scaffold.
Case ID: 8-Cl-ISOQ-SYN
Status: Operational
Scope: Synthesis troubleshooting, impurity profiling, and purification logic.
Core Synthesis Pathways & Impurity Origins
The synthesis of 8-chloroisoquinolin-1(2H)-one is distinct from standard isoquinoline synthesis because the chlorine atom at the C8 position is sterically crowded and electronically sensitive. Two primary routes are dominant in current literature: the Modified Pomeranz-Fritsch (Classical) and the Rh(III)-Catalyzed Annulation (Modern) .
Pathway Analysis & Impurity Map
Troubleshooting Guide (Q&A Format)
Category A: Regioselectivity & Isomers
Q: I am seeing a persistent impurity at the same mass (M+H = 180) that co-elutes with my product. What is it?A: This is likely the 5-chloroisoquinolin-1(2H)-one regioisomer.
Cause: If you used a meta-substituted starting material (e.g., 3-chlorobenzaldehyde or 3-chlorobenzamide), cyclization can occur at either the ortho-position (yielding 8-chloro) or the para-position (yielding 6-chloro). However, if you started with 2-chlorobenzamide in a C-H activation route, the 5-chloro isomer is unlikely unless your starting material contained 3-chlorobenzamide as an impurity.
Diagnosis:
1H NMR: Look for the coupling constants. 8-chloro derivatives often show a characteristic "bay region" effect where the proton at C7 is deshielded.
5-Chloro Isomer: Typically shows a triplet (or dd) for the C6/C7 protons that differs from the 8-chloro pattern.
Resolution: Regioisomers are notoriously difficult to separate by flash chromatography. Use Recrystallization (methanol/ethyl acetate) or Preparative HPLC with a Phenyl-Hexyl column, which often separates positional isomers better than C18.
Q: Why is my yield of 8-chloroisoquinolin-1(2H)-one low when using the Rh(III) catalyzed route?A: The chlorine atom at the 8-position (ortho to the annealing site) creates significant steric hindrance .
Mechanism: The Rh(III) catalyst must activate the C-H bond adjacent to the bulky chlorine atom. This is kinetically slower than activating a proton with no ortho-substituent.
Fix: Increase the catalyst loading (up to 5 mol%) or switch to a more sterically accessible directing group (e.g., using a pivaloyl-protected hydroxamic acid) to force the conformation. Ensure strictly anhydrous conditions, as moisture can deactivate the active Rh species.
Category B: De-halogenation & Side Reactions
Q: My LC-MS shows a significant peak at M-34 (M+H = 146). Did I lose the chlorine?A: Yes, this is Isoquinolin-1(2H)-one (Hydrodehalogenation).
Context: This is a critical issue in Route B (Metal Catalysis) . Palladium and Rhodium can undergo oxidative addition into the aryl C-Cl bond, followed by reductive elimination or hydride transfer, effectively removing the chlorine.
Prevention:
Avoid Pd: If possible, stick to Rh(III) which is less prone to oxidative addition into Ar-Cl bonds than Pd(0/II).
Temperature Control: Do not overheat. C-Cl insertion activation energy is often crossed above 100°C.
Solvent: Avoid alcohols (methanol/ethanol) in the reaction mixture if using metal catalysts, as they can serve as hydride sources. Use Toluene or DCE.
Q: In the N-oxide rearrangement (Route A), I isolated a product with M+H = 198 (M+18). What happened?A: You likely formed 1,8-Dichloroisoquinoline or the O-acyl intermediate did not hydrolyze.
Scenario: If you used POCl3 or TsCl to activate the N-oxide, the chloride ion can attack the C1 position. While 1-chloro-8-chloroisoquinoline is a useful intermediate, it is not the lactam.
Fix: To get the lactam (one), use Acetic Anhydride (Ac2O) followed by alkaline hydrolysis (NaOH/MeOH). The Ac2O promotes the rearrangement to the isoquinolin-1-one via an acetoxy intermediate which is then hydrolyzed.
Analytical Data Reference
Use this table to validate your crude reaction mixture.
Impurity Name
Relative Retention (RRT)*
Mass Shift
Origin
Isoquinolin-1(2H)-one
0.6 - 0.7
-34 Da
Hydrodehalogenation (Catalyst side reaction)
5-Chloroisoquinolin-1-one
0.95 - 1.05
0 Da
Regioisomer (Impure Starting Material)
8-Chloroisoquinoline
1.2 - 1.3
-16 Da
Incomplete N-oxidation or reduction
1,8-Dichloroisoquinoline
1.5 - 1.6
+18 Da
Over-chlorination (POCl3 usage)
Dimer (Homocoupling)
> 2.0
~2x Mass
Alkyne polymerization (Route B)
*RRT is approximate based on C18 Reverse Phase (Water/Acetonitrile).
Purification Decision Tree
Follow this logic flow to clean your material efficiently.
References
Pomeranz-Fritsch Reaction Mechanism & Scope
Organic Reactions.[1][2][3][4][5][6][7] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction."[2][5][7][8]
Rh(III)
Chemical Communications. "Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)
Dehalogenation Risks in Metal Catalysis
Journal of Organic Chemistry. "Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
Synthesis of 8-substituted Isoquinolinones
BenchChem Technical Guide. "An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers."[3] (Provides context on the 8-chloro scaffold stability).
Technical Support Center: Purification of 8-Chloroisoquinolin-1(2H)-one
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloroisoquinolin-1(2H)-one. We will move beyond simple pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloroisoquinolin-1(2H)-one. We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, ensuring you can troubleshoot and optimize your workflow with confidence.
Foundational Knowledge: Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants in the reaction mixture.
Physicochemical Properties of 8-Chloroisoquinolin-1(2H)-one
The structure of 8-Chloroisoquinolin-1(2H)-one, featuring a polar lactam moiety and a less polar chlorinated aromatic system, dictates its behavior in various solvents and on different stationary phases. These properties are crucial for selecting an appropriate purification method.
Enables the use of recrystallization as a primary or final purification step.
Polarity
Moderately Polar
The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, conferring polarity. This makes it suitable for normal-phase chromatography.
Solubility
Low water solubility; soluble in polar organic solvents like DCM, Chloroform, and DMSO.[2]
Guides the selection of solvents for extraction, chromatography, and recrystallization.[3]
Anticipating Common Impurities
The nature of impurities is intrinsically linked to the synthetic route employed. While specific syntheses vary, common pathways to isoquinolinones can introduce predictable contaminants.
Unreacted Starting Materials: Depending on the synthesis, these could be substituted acrylic acids or other precursors.[4] Their polarity will differ, often significantly, from the product.
Reagents and Catalysts: Acids, bases, or coupling agents used in the reaction may persist. Many of these are water-soluble and can be removed during an initial aqueous workup.
Regioisomers: Cyclization reactions can sometimes yield isomeric products (e.g., 6-chloroisoquinolin-1(2H)-one), which may have very similar polarities, posing a significant chromatographic challenge.
Polymeric Byproducts: Over-reaction or side-reactions can sometimes generate high molecular weight, often insoluble or "streaky" impurities that are challenging to remove.[5]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification process.
Q1: What is the very first step I should take to purify my crude reaction mixture?A: Before attempting chromatography or recrystallization, a liquid-liquid extraction (aqueous workup) is almost always the best first step. This simple, rapid process removes many water-soluble impurities, such as inorganic salts, and highly polar reagents. If your reaction was run under acidic or basic conditions, a neutralization and extraction with an organic solvent like ethyl acetate or dichloromethane will significantly clean up the crude material, reducing the burden on subsequent, more demanding purification steps.[6][7]
Q2: How do I choose between column chromatography and recrystallization?A: The choice depends on the scale of your reaction and the nature of the impurities.
Column Chromatography is ideal for separating complex mixtures containing multiple components with different polarities.[5][8] It is the most versatile technique for initial purification from a raw reaction mixture.
Recrystallization is a powerful technique for achieving high purity of an already partially purified solid compound.[9][10] It is most effective when impurities have different solubility profiles than the desired product or are present in small amounts. Often, the best approach is to perform column chromatography first and then recrystallize the purest fractions to obtain an analytically pure product.
Q3: My compound oiled out instead of crystallizing. What should I do?A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.[8]
Solution 1: Re-heat and Cool Slowly: Add a small amount of additional hot solvent to fully redissolve the oil, then allow the flask to cool to room temperature very slowly, perhaps by insulating it. Do not place it directly in an ice bath.[8]
Solution 2: Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[8][11] If you have a pure crystal, add a tiny speck (a "seed crystal") to induce crystallization.
Solution 3: Change Solvent System: Your current solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent system.
Q4: I see a single spot on TLC, but my NMR spectrum shows impurities. Why?A: This is a common issue. Several factors could be at play:
Co-eluting Impurity: An impurity may have the exact same Rf value as your product in the TLC solvent system you used. Try developing the TLC plate in a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to see if the spots resolve.[8]
Non-UV Active Impurity: If your impurity does not have a UV chromophore, it won't be visible on the TLC plate under a UV lamp. Try staining the plate with a universal stain like potassium permanganate or iodine.
In-situ Decomposition: Your compound might be unstable on the acidic silica gel of the TLC plate or column, leading to the formation of impurities during the purification itself. Running a quick filtration through a plug of neutral alumina might be an alternative.
Troubleshooting Guide
This table provides quick solutions to common problems encountered during the purification of 8-Chloroisoquinolin-1(2H)-one.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation on Column Chromatography
Inappropriate Solvent System: Eluent is too polar or not polar enough.[5]
Optimize the solvent system using TLC. Aim for a product Rf of 0.2-0.4 for good separation. Try different solvent systems (e.g., Hexane/EtOAc vs. DCM/MeOH) to alter selectivity.[8]
Column Overloading: Too much crude material was loaded onto the column.[8]
Use a larger column or reduce the sample load. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery from Recrystallization
Too Much Solvent Used: The product remains dissolved even in the cold solvent.[8]
Use the minimum amount of hot solvent necessary to just dissolve the crude solid.[9] You can evaporate some solvent from the mother liquor to recover more product, which may require a second recrystallization.
Compound is Soluble in Cold Solvent: The chosen solvent is not ideal.
Select a different solvent where the compound has high solubility when hot but very low solubility when cold.[11][12]
Premature Crystallization: Crystals form in the funnel during hot filtration.[5]
Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Product Won't Elute from Silica Column
Compound is Too Polar: The solvent system is not polar enough to move the compound.[8]
Gradually increase the polarity of the eluent. If a high percentage of ethyl acetate in hexane is not working, switch to a stronger solvent system like dichloromethane with a methanol gradient.
Colored Impurities Persist
Highly Conjugated Byproducts: These often have high affinity for silica or are intensely colored.
If the product is stable, you can sometimes remove color by filtering the solution through a small amount of activated charcoal before the final purification step.[9] Use this sparingly as it can also adsorb your product.
Detailed Purification Protocols
The following protocols provide step-by-step guidance for the purification of 8-Chloroisoquinolin-1(2H)-one.
Diagram: General Purification Workflow
The overall strategy involves a logical progression from crude mixture to analytically pure compound.
Caption: High-level purification workflow.
Protocol 4.1: Purification by Flash Column Chromatography
This is the workhorse technique for separating the target compound from various impurities.
Caption: Workflow for Flash Column Chromatography.
Methodology:
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good starting point for 8-Chloroisoquinolin-1(2H)-one is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").[5]
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5] This gradient elution will first wash off non-polar impurities, followed by your moderately polar product, and finally, the highly polar impurities.
Fraction Collection & Analysis: Collect the eluent in a series of test tubes or flasks. Spot each fraction onto a TLC plate to identify which ones contain the pure product.
Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 4.2: Purification by Recrystallization
This protocol is ideal for obtaining a highly pure, crystalline final product.
Caption: Step-by-step recrystallization process.
Methodology:
Solvent Selection: Test the solubility of a small amount of your impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good recrystallization solvent will dissolve the compound when boiling but will result in poor solubility at room temperature or in an ice bath.[8][9]
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution becomes saturated upon cooling.[8][11]
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][11] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[9]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis, NMR, or LC-MS.
References
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
Scilit. (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Retrieved from [Link]
BenchChem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical Properties of compounds 8a-8k. Retrieved from [Link]
Journal of Gas Chromatography. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Retrieved from [Link]
Synfacts. (2020). Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines. Thieme. DOI: 10.1055/s-0040-1707251.
PrepChem.com. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. Retrieved from [Link]
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
University of Toronto. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Retrieved from [Link]
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
Scribd. (n.d.). Physicochemical Properties Ch1.
JBINO. (2014). Physicochemical property of drug molecules with respect to drug actions.
Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
8-Chloroisoquinolin-1(2H)-one versus 8-hydroxyquinoline in biological assays
This guide provides an in-depth technical comparison between 8-Chloroisoquinolin-1(2H)-one and 8-Hydroxyquinoline (8-HQ) . While both are bicyclic, nitrogen-containing heterocycles used in drug discovery, they occupy dis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 8-Chloroisoquinolin-1(2H)-one and 8-Hydroxyquinoline (8-HQ) . While both are bicyclic, nitrogen-containing heterocycles used in drug discovery, they occupy distinct chemical and biological spaces.
8-Hydroxyquinoline is a "privileged structure" defined by its ability to chelate metals, acting as a broad-spectrum ionophore. 8-Chloroisoquinolin-1(2H)-one represents a targeted pharmacophore, specifically acting as a nicotinamide mimic to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.
Executive Summary
Feature
8-Chloroisoquinolin-1(2H)-one
8-Hydroxyquinoline (8-HQ)
Primary Class
Targeted Inhibitor Fragment
Metal Chelator / Ionophore
Core Mechanism
PARP Inhibition: Mimics Nicotinamide (NAD+) in the catalytic pocket of PARP-1/2.
Metal Sequestration: Binds Cu²⁺, Zn²⁺, Fe³⁺; acts as a copper ionophore to generate ROS.
Key Application
Fragment-based drug discovery (FBDD) for DNA repair inhibitors; Synthetic lethality research.
Antimicrobial, antifungal, neuroprotection (Alzheimer's), and anticancer (via proteasome inhibition).
Selectivity
High: Specific to NAD+-binding enzymes (PARP, Tankyrase).
Low: Promiscuous; affects multiple metalloenzymes and generates oxidative stress.
Assay Behavior
Activity is independent of extracellular metal concentration.
Activity is highly dependent on metal concentration (e.g., Cu²⁺ potentiates toxicity).
Mechanistic Profiling
8-Hydroxyquinoline: The "Dirty" Chelator
8-HQ exerts its biological effects primarily through metal coordination . It is not a "key-and-lock" inhibitor but a modulator of the cellular metallome.
Ionophore Effect: 8-HQ forms lipophilic complexes (e.g., Cu(8-HQ)₂) that cross cell membranes, transporting lethal concentrations of Copper (Cu) into the cell.
ROS Generation: Once intracellular, the copper complex undergoes redox cycling (Cu²⁺
Cu⁺), generating superoxide anions and hydroxyl radicals via the Fenton reaction.
Proteasome Inhibition: The copper complex inhibits the chymotrypsin-like activity of the 26S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.
8-Chloroisoquinolin-1(2H)-one: The Targeted Scaffold
This compound is a classic PARP inhibitor pharmacophore . The isoquinolin-1(2H)-one core is isosteric with the nicotinamide moiety of NAD+.
Competitive Inhibition: It forms hydrogen bonds with the critical Glycine and Serine residues (Gly863/Ser904 in PARP-1) within the catalytic pocket, blocking NAD+ binding.
Synthetic Lethality: In cells with defective Homologous Recombination (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of single-strand breaks, which convert to lethal double-strand breaks during replication.[1][2][3]
The "8-Chloro" Role: The chlorine substituent at the 8-position typically enhances lipophilicity and fills a hydrophobic sub-pocket, improving potency compared to the unsubstituted core.
Visualization: Mechanism of Action[4][5][6]
Caption: Comparison of Metal-mediated toxicity (8-HQ) versus Competitive Enzymatic Inhibition (8-Cl-IsoQ).
Assay Performance & Differentiation
To objectively distinguish these compounds, researchers must employ specific control experiments. Standard cytotoxicity assays (MTT/CellTiter-Glo) alone cannot distinguish the mechanism.
Assay 1: Metal Sensitivity Screen (The "Rescue" Assay)
This is the definitive test to confirm 8-HQ activity and rule it out for 8-Cl-IsoQ.
Hypothesis: If the compound acts via chelation, adding excess metal (Cu²⁺ or Zn²⁺) will drastically alter its IC50.
8-HQ: Adding Cu²⁺ (1–10 µM) typically increases potency (lowers IC50) by forming the toxic ionophore complex. Adding Fe³⁺ may "rescue" cells if the mechanism involves iron depletion.
8-Cl-IsoQ: Activity should remain unchanged regardless of metal supplementation, as it targets a protein pocket.
Assay 2: Synthetic Lethality (BRCA Selectivity)
Hypothesis: PARP inhibitors are selectively toxic to Homologous Recombination (HR)-deficient cells.
8-Cl-IsoQ: Should show a significant "shift" in IC50 between BRCA-wildtype (e.g., MCF-7) and BRCA-mutant (e.g., HCC1937) cell lines.
8-HQ: Acts as a general toxin; little to no selectivity between BRCA statuses.
Summary Data Table
Parameter
8-Chloroisoquinolin-1(2H)-one
8-Hydroxyquinoline
Typical IC50 (Potency)
Low µM (Fragment range: 1–50 µM)
Low µM (1–10 µM)
Effect of Cu²⁺ Addition
None / Negligible
Potentiation (Toxicity increases >10-fold)
Effect of Antioxidants (NAC)
Minimal
Rescue (Toxicity decreases significantly)
PARP Enzymatic Inhibition
Positive (Direct binding)
Negative (unless high conc. interferes with Zn finger)
UV-Vis Spectrum Shift
No shift with metal addition
Strong Red Shift upon metal binding
Detailed Experimental Protocols
Protocol A: Copper-Dependent Cytotoxicity Assay
Purpose: To validate if the test compound acts as a copper ionophore (characteristic of 8-HQ).[4]
Materials:
Cell Line: HeLa or MCF-7.
Reagents: CuCl₂ (stock 10 mM in water), CellTiter-Glo (Promega).
Result: 8-Cl-IsoQ will show a dose-dependent reduction in RLU (Inhibition). 8-HQ should act as a negative control (no inhibition).
Decision Logic for Researchers
Use this logic flow to classify unknown isoquinoline derivatives.
Caption: Workflow to distinguish between chelation-driven and target-driven bioactivity.
References
Ding, P. L., et al. (2016). "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives." Journal of Medicinal Chemistry.
Curtin, N. J., & Szabo, C. (2013). "Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond." Molecular Aspects of Medicine.
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: A Review of their Metal Chelating Properties and Biological Activity." Drug Design, Development and Therapy.
Lord, C. J., & Ashworth, A. (2017). "PARP Inhibitors: Synthetic Lethality in the Clinic." Science.
Comparative Guide: Cytotoxicity of Chlorinated vs. Non-Chlorinated Isoquinolinones
Executive Summary Objective: This guide provides a technical comparison of the cytotoxic performance of chlorinated versus non-chlorinated isoquinolinone derivatives. It is designed for medicinal chemists and pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of the cytotoxic performance of chlorinated versus non-chlorinated isoquinolinone derivatives. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology indications.
Core Finding: The incorporation of a chlorine atom—specifically at the C-6, C-7, or C-8 positions of the isoquinolin-1-one scaffold—typically enhances cytotoxic potency by 2- to 10-fold compared to non-chlorinated analogs. This enhancement is driven by three synergistic mechanisms:
Metabolic Stability: Blocking of labile metabolic soft spots (prevention of P450 oxidation).
Electronic Engagement: Halogen bonding interactions within the hydrophobic pockets of target proteins (e.g., Topoisomerase I/II, Microtubules).
Chemical & Mechanistic Basis
To understand the cytotoxicity data, one must first understand the structural implications of chlorination on the isoquinolinone core.
Structure-Activity Relationship (SAR)
The isoquinolin-1-one scaffold is a privileged structure in drug discovery. The non-chlorinated parent molecule often exhibits moderate baseline activity but suffers from rapid metabolic clearance and suboptimal cellular uptake.
Feature
Non-Chlorinated Isoquinolinone
Chlorinated Isoquinolinone (e.g., 7-Cl)
Impact on Cytotoxicity
Lipophilicity (cLogP)
Lower
Higher (+0.7 to +1.0 log units)
Enhanced. Improves passive diffusion across the lipid bilayer.
Enhanced. The Cl atom can fill hydrophobic sub-pockets in enzymes like Topoisomerase.
Mechanism of Action (MOA)
While the core scaffold often dictates the primary target (e.g., DNA intercalation or kinase inhibition), the chlorine substituent acts as a "molecular anchor."
Pathway 1: DNA Damage & Topoisomerase Inhibition. Chlorinated derivatives, particularly those with planar structures (e.g., isoquinolinequinones like Caulibugulones ), show higher affinity for the DNA-Topoisomerase cleavable complex. The chlorine atom stabilizes the ternary complex, preventing DNA religation and triggering apoptosis.
Pathway 2: ROS Generation. In isoquinoline-5,8-diones, the presence of chlorine alters the redox potential, facilitating the formation of Reactive Oxygen Species (ROS) which leads to mitochondrial dysfunction.
Comparative Cytotoxicity Data
The following data summarizes the performance of representative isoquinolinone classes. Data is synthesized from comparative SAR studies involving human cancer cell lines (e.g., HCT-116, MCF-7).[1][2][3][4]
Table 1: IC50 Comparison (µM)
Lower IC50 indicates higher potency.
Compound Class
Derivative Type
HCT-116 (Colon)
MCF-7 (Breast)
HepG2 (Liver)
Mechanistic Note
3-Arylisoquinolin-1-ones
Non-Chlorinated (H)
12.5 ± 1.2
18.2 ± 2.1
22.1 ± 1.8
Moderate tubulin binding.
Chlorinated (meta-Cl)
2.1 ± 0.3
3.4 ± 0.5
4.8 ± 0.6
Enhanced hydrophobic fit in tubulin colchicine site.
Key Insight: In the isoquinoline-5,8-dione series, the addition of a single chlorine atom at the C-6 position results in a >10-fold increase in cytotoxicity against colon cancer cells (HCT-116).
Visualization of Signaling & Workflow
Mechanism of Chlorinated Isoquinolinone Cytotoxicity
This diagram illustrates how the physical properties of the chlorine atom translate into cellular death signals.
Caption: Pathway illustrating the dual impact of chlorination: pharmacokinetic enhancement (uptake) and pharmacodynamic stabilization (binding/ROS), leading to apoptosis.
Experimental Workflow: Comparative Cytotoxicity
Standardized workflow to validate the IC50 differences.
Caption: Step-by-step experimental workflow for determining and comparing IC50 values.
Experimental Protocols
To replicate the data presented above, follow these validated protocols. These protocols are designed to minimize variability between chlorinated and non-chlorinated samples.
Protocol A: MTT Cytotoxicity Assay
Purpose: Quantitative determination of IC50.[2]
Critical Control: Chlorinated compounds often have lower solubility. Ensure DMSO concentration is constant (<0.5%) across all wells to prevent solvent toxicity masking the compound effect.
Preparation: Dissolve compounds in 100% DMSO to create a 10 mM stock. Sonicate if necessary (chlorinated analogs may require longer sonication).
Seeding: Seed tumor cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
Treatment: Prepare serial dilutions in culture medium. Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
. Plot Log(concentration) vs. Viability to determine IC50.
Protocol B: Flow Cytometry (Cell Cycle Analysis)
Purpose: To determine if the chlorinated derivative induces specific cell cycle arrest (e.g., G2/M arrest is common for tubulin binders).
Harvest: Treat cells with IC50 concentration of Cl-Isoquinolinone or Non-Cl analog for 24h. Harvest cells by trypsinization.
Fixation: Wash with PBS. Fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2h.
Staining:
Wash ethanol out with PBS.
Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).
Incubate 30 min at room temperature in the dark.
Analysis: Analyze on a flow cytometer (e.g., BD FACSCalibur). Gate singlets (FL2-W vs FL2-A) and quantify G0/G1, S, and G2/M populations.
Expectation: Chlorinated isoquinolinones targeting microtubules often show a sharp increase in the G2/M peak .
References
Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones. Investigational New Drugs. Available at: [Link]
SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]isoquinoline-1,3-diones. International Journal of Molecular Sciences. Available at: [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI Molecules. Available at: [Link]
A Comparative Guide to Validating the Mechanism of Action of 8-Chloroisoquinolin-1(2H)-one as a Putative PARP/Tankyrase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 8-Chloroisoquinolin-1(2H)-one, a compound belonging to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 8-Chloroisoquinolin-1(2H)-one, a compound belonging to a chemical class rich in inhibitors of Poly(ADP-ribose) Polymerases (PARPs). Given the therapeutic importance of PARP inhibitors, particularly in oncology, a thorough and systematic validation of a new chemical entity's MoA is paramount.
The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for potent inhibitors of the PARP superfamily, including PARP1/2 and the closely related Tankyrases (TNKS1/2).[1][2][3] These enzymes play critical roles in cellular processes such as DNA damage repair and Wnt/β-catenin signaling.[1][4] This guide will therefore proceed under the strong hypothesis that 8-Chloroisoquinolin-1(2H)-one engages one or more of these targets. We will outline a multi-pronged approach to not only confirm this hypothesis but also to characterize its potency, selectivity, and cellular effects in comparison to established inhibitors.
Foundational Hypothesis: The Isoquinolinone Core as a PARP-Targeting Scaffold
The isoquinolin-1(2H)-one skeleton is adept at mimicking the nicotinamide moiety of the natural PARP substrate, NAD+. This allows it to form key hydrogen bonds and π-π stacking interactions within the nicotinamide binding pocket of PARP enzymes, which is a primary driver for inhibition.[1] Numerous studies have demonstrated that derivatives of this core structure can achieve high potency and, in some cases, selectivity for different PARP family members, including PARP1, PARP2, and Tankyrases.[3][5][6] Therefore, our initial line of inquiry will be to ascertain whether 8-Chloroisoquinolin-1(2H)-one follows this established precedent.
Experimental Validation Strategy: A Tiered Approach
A robust MoA validation requires a logical progression from direct target engagement in a simplified system to confirming the anticipated biological consequences in a complex cellular environment. We propose a three-tiered approach:
Tier 1: In Vitro Enzymatic Assays - To establish direct inhibition of purified PARP and Tankyrase enzymes.
Tier 2: Cell-Based Target Engagement & Pathway Modulation Assays - To confirm that the compound interacts with its target in a cellular context and modulates the relevant signaling pathway.
Tier 3: Cellular Phenotypic Assays - To demonstrate the expected downstream biological effects consistent with target inhibition.
Below is a logical workflow for the proposed experimental validation.
Caption: Experimental workflow for validating the MoA of 8-Chloroisoquinolin-1(2H)-one.
Comparative Performance Analysis
A critical component of this guide is the direct comparison of 8-Chloroisoquinolin-1(2H)-one with well-characterized inhibitors. This provides essential context for its potency and selectivity.
Data for reference compounds are sourced from manufacturer datasheets and published literature. Data for 8-Chloroisoquinolin-1(2H)-one is hypothetical and serves as an objective for the validation experiments.
The trustworthiness of MoA validation lies in the rigor of the experimental execution. The following are detailed, self-validating protocols for key experiments.
This assay quantifies the ability of a compound to inhibit the auto-PARsylation activity of recombinant TNKS2.
Principle: The assay measures the incorporation of biotin-labeled NAD+ onto the enzyme, which is then detected using a streptavidin-conjugated fluorophore.
Materials:
Recombinant human TNKS2 (catalytic domain)
NAD+, Biotinylated-NAD+
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% (w/v) BSA
Streptavidin-Europium (or other suitable detection reagent)
384-well, low-volume, white plates
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Chloroisoquinolin-1(2H)-one and reference compounds (e.g., XAV939) in 100% DMSO, starting at 1 mM.
Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a saturating concentration of a known inhibitor for low signal (100% inhibition).
Enzyme Addition: Prepare a solution of TNKS2 in assay buffer. Add 5 µL to each well to a final concentration of 1 nM.
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation: Prepare a substrate mix of NAD+ and Biotinylated-NAD+ in assay buffer. Add 5 µL to each well to initiate the reaction (final concentrations: 25 µM NAD+, 50 nM Biotinylated-NAD+).
Reaction Incubation: Incubate for 60 minutes at room temperature.
Reaction Termination & Detection: Add 10 µL of stop/detection buffer containing EDTA (to stop the reaction) and Streptavidin-Europium.
Final Incubation & Readout: Incubate for 60 minutes at room temperature and read the plate on a suitable time-resolved fluorescence reader.
Data Analysis: Normalize the data to the high and low signal controls. Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value.
This assay measures the functional consequence of Tankyrase inhibition, which leads to the stabilization of Axin and subsequent downregulation of Wnt/β-catenin signaling.
Principle: DLD-1 cells, which have a constitutively active Wnt pathway due to a mutation in APC, are transfected with a luciferase reporter construct driven by a TCF/LEF response element. Inhibition of the pathway reduces luciferase expression.
Materials:
DLD-1 cells (ATCC® CCL-221™)
SuperTopFlash reporter plasmid
Control plasmid (e.g., pRL-TK Renilla for normalization)
Transfection reagent (e.g., Lipofectamine 3000)
Dual-Luciferase® Reporter Assay System
96-well, white, clear-bottom plates
Procedure:
Cell Plating: Seed DLD-1 cells in 96-well plates at a density that will result in ~80% confluency at the time of the assay.
Transfection: Co-transfect the cells with the SuperTopFlash and Renilla luciferase plasmids according to the manufacturer's protocol for the transfection reagent.
Incubation: Allow cells to recover and express the reporters for 24 hours.
Compound Treatment: Prepare serial dilutions of 8-Chloroisoquinolin-1(2H)-one and reference compounds in cell culture medium. Replace the medium on the cells with the compound-containing medium.
Incubation: Incubate the cells with the compounds for 24 hours.
Cell Lysis & Luciferase Assay: Lyse the cells and measure both Firefly (SuperTopFlash) and Renilla luciferase activity using the Dual-Luciferase® system on a luminometer.
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against compound concentration and fit the curve to determine the EC50 value.
Signaling Pathway Visualization
Understanding the mechanism requires visualizing the pathway being modulated. Tankyrase inhibition impacts the β-catenin destruction complex.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of Tankyrase.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesis that 8-Chloroisoquinolin-1(2H)-one is a PARP/Tankyrase inhibitor. By progressing through in vitro enzymatic assays, cell-based target engagement, and phenotypic readouts, researchers can build a comprehensive data package. Positive results from this workflow would strongly support the proposed mechanism of action and warrant further investigation, including full PARP family selectivity profiling, crystallographic studies to determine the binding mode, and in vivo efficacy studies in relevant cancer models. The isoquinolinone scaffold continues to be a promising starting point for the development of novel therapeutics, and rigorous MoA validation is the essential first step in translating a chemical entity into a potential clinical candidate.[5][7]
References
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]
Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. American Chemical Society. [Link]
Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Ingenta Connect. [Link]
Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. PubMed. [Link]
Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. Royal Society of Chemistry. [Link]
Structures of designed tankyrase-inhibiting isoquinolin-1-ones 12-17. ResearchGate. [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]
On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]
Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]
in vivo efficacy of 8-Chloroisoquinolin-1(2H)-one compared to known inhibitors
In Vivo Efficacy & Technical Profile: 8-Chloroisoquinolin-1(2H)-one vs. Clinical PARP Inhibitors Executive Summary & Mechanism of Action 8-Chloroisoquinolin-1(2H)-one (often abbreviated as 8-Cl-IsoQ in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
In Vivo Efficacy & Technical Profile: 8-Chloroisoquinolin-1(2H)-one vs. Clinical PARP Inhibitors
Executive Summary & Mechanism of Action
8-Chloroisoquinolin-1(2H)-one (often abbreviated as 8-Cl-IsoQ in medicinal chemistry contexts) is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 . It represents a critical "pharmacophore scaffold" from which more complex clinical inhibitors (like Talazoparib and Olaparib derivatives) were evolved.
Unlike first-generation inhibitors (e.g., 3-Aminobenzamide) which are weak competitive inhibitors, 8-Cl-IsoQ exploits a specific hydrophobic pocket in the PARP catalytic domain (the "nicotinamide binding pocket"), leading to high-affinity binding. Its 8-chloro substituent is pivotal for potency, locking the molecule in a conformation that mimics the nicotinamide moiety of NAD+.
Mechanism of Action:
Catalytic Inhibition: Competes with NAD+ for the active site of PARP-1/2, preventing the formation of poly(ADP-ribose) chains (PARylation).
PARP Trapping: Stabilizes the PARP-DNA complex at sites of Single-Strand Breaks (SSBs), preventing DNA repair.
Synthetic Lethality: In Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants), the trapped PARP-DNA complexes lead to Double-Strand Breaks (DSBs) that cannot be repaired, triggering apoptosis.
Comparative Efficacy Analysis
This section objectively compares 8-Chloroisoquinolin-1(2H)-one against the clinical gold standard (Olaparib ) and a historical reference (3-Aminobenzamide ).
Table 1: Pharmacological & Efficacy Profile
Feature
8-Chloroisoquinolin-1(2H)-one
Olaparib (Lynparza)
3-Aminobenzamide (3-AB)
Primary Target
PARP-1 / PARP-2
PARP-1 / PARP-2 / PARP-3
PARP-1 (Weak)
IC50 (Enzyme)
~30 - 60 nM (High Potency)
~5 nM (Very High Potency)
~30,000 nM (Low Potency)
PARP Trapping
Moderate to High
High
Negligible
In Vivo Bioavailability
Low to Moderate (Solubility limited)
High (Optimized Formulation)
High (but requires massive doses)
Metabolic Stability
Susceptible to oxidation (requires derivatization)
Optimized (Cyclopropyl/Fluorine groups)
Rapid clearance
Primary Use
Lead Scaffold / Tool Compound
Clinical Drug (FDA Approved)
Historical Reference
In Vivo Performance Insights:
Potency vs. PK Trade-off: While 8-Cl-IsoQ exhibits nanomolar potency in vitro (comparable to early clinical candidates), its in vivo efficacy as a "naked" molecule is often limited by poor aqueous solubility and rapid metabolic clearance.
Chemosensitization: In xenograft models (e.g., glioblastoma or melanoma), 8-Cl-IsoQ significantly potentiates the cytotoxicity of alkylating agents like Temozolomide (TMZ) . It prevents the repair of TMZ-induced N7-methylguanine and N3-methyladenine lesions.
Tumor Growth Inhibition (TGI): As a monotherapy, 8-Cl-IsoQ typically requires high intraperitoneal (i.p.) doses (e.g., 10-40 mg/kg) to achieve TGI comparable to lower oral doses of Olaparib. It is most effective when used to demonstrate the "PARP trapping" concept in early-stage discovery.
Model: MDA-MB-436 (Human Triple-Negative Breast Cancer, BRCA1 mutant) xenograft in NOD/SCID mice.
Step-by-Step Workflow:
Tumor Implantation:
Inject
MDA-MB-436 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of female mice (6-8 weeks old).
Monitor growth until tumors reach 150–200 mm³ (approx. 2-3 weeks).
Grouping & Dosing:
Randomize mice into 3 groups (n=8 per group).
Group A (Vehicle): i.p., daily for 21 days.
Group B (Reference): Olaparib, 50 mg/kg, oral gavage (p.o.), daily.
Group C (Test): 8-Chloroisoquinolin-1(2H)-one, 20 mg/kg , i.p., daily.
Note: i.p. is preferred for the test compound due to likely poor oral bioavailability of the scaffold.
Data Collection:
Measure tumor volume (
) twice weekly using calipers: .
Weigh mice twice weekly to monitor toxicity (body weight loss >15% requires euthanasia).
Analysis:
Calculate %TGI (Tumor Growth Inhibition) on Day 21:
Success Criteria: Statistical significance (
) vs. Vehicle; TGI > 50% indicates efficacy.
References
Lupin Ltd. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry.
BenchChem. (2025). An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers. (Discusses the isoquinoline scaffold properties).
Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega.[1]
Frontiers in Oncology. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (Comparison of novel isoquinolinone derivatives to Olaparib).
Sigma-Aldrich. (n.d.). PARP Inhibitor VIII, PJ34 Product Information. (Reference for phenanthridinone/isoquinolinone class inhibitors).
Technical Application Guide: Structure-Activity Relationship and Antiproliferative Evaluation of Isoquinoline Isomers
Introduction: The Stereoelectronic Impact of Isomerism In oncology drug discovery, the isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif. However, the exact positioning of the heteroatom and its s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stereoelectronic Impact of Isomerism
In oncology drug discovery, the isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif. However, the exact positioning of the heteroatom and its substituents fundamentally dictates the molecule's pharmacological destiny. This guide provides an objective comparison of the antiproliferative activities of various isoquinoline isomers—contrasting positional isomers (e.g., 1-amino vs. 3-amino vs. 4-aminoisoquinolines) and structural isomers (quinoline vs. isoquinoline cores).
By analyzing their differential effects on cancer cell viability and elucidating the causality behind their mechanisms of action, this guide serves as a comprehensive resource for optimizing lead compounds in structure-activity relationship (SAR) campaigns.
The core difference between quinoline and isoquinoline, or between positional isomers of substituted isoquinolines, lies in the electronic distribution, pKa, and hydrogen-bonding vector of the nitrogen atom.
When targeting the ATP-binding hinge region of kinases such as FLT3 or PI3K, the spatial geometry of the hydrogen bond acceptor is critical. For example, a study comparing quinoline and isoquinoline derivatives revealed that the isoquinoline counterpart exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) 1. The isoquinoline nitrogen aligns more favorably with the backbone amides of the kinase hinge region.
Similarly, in the development of FLT3 inhibitors for acute myeloid leukemia (AML), 4-substituted aminoisoquinolines demonstrated exceptional potency compared to their 1-amino or 3-amino isomers. The 4-position allows the substituent to project deeply into the hydrophobic pocket without causing the steric clashes observed with 1-substituted isomers 2.
Fig 1. Mechanistic impact of isoquinoline isomerism on kinase binding and apoptotic signaling.
Quantitative Comparison of Antiproliferative Activity
To objectively compare the performance of these structural alternatives, we must look at their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines. The table below synthesizes data from recent SAR studies, demonstrating how isomeric shifts dramatically alter antiproliferative efficacy.
Compound Scaffold
Structural Variation
Target Cell Line
Primary Mechanism
IC50 (µM)
Quinoline Core
Parent Heterocycle
SKBR3 (Breast)
PI3K/Akt Inhibition
>50.0
Isoquinoline Core
Parent Heterocycle
SKBR3 (Breast)
PI3K/Akt Inhibition
15.2
1-Aminoisoquinoline
Positional Isomer
MV4-11 (Leukemia)
FLT3 Kinase
>10.0
3-Aminoisoquinoline
Positional Isomer
MV4-11 (Leukemia)
FLT3 Kinase
2.5
4-Aminoisoquinoline
Positional Isomer
MV4-11 (Leukemia)
FLT3 Kinase
<0.1
C17-Isoquinoline
Didehydro-cortistatin A analog
HCT 116 (Colon)
Cytostatic / Unknown
4.8 - 11.5
Data Note: The C17-isoquinoline isomers of simplified didehydro-cortistatin A derivatives exhibit rapid-onset antiproliferative activity in HCT 116 cells, highlighting the versatility of the isoquinoline moiety in complex steroidal scaffolds 3.
Self-Validating Experimental Protocols
When comparing the antiproliferative activity of closely related isomers, experimental artifacts can easily skew SAR data. For instance, relying solely on metabolic assays (like MTT or Resazurin) can yield false positives if a specific isomer acts as a mitochondrial uncoupler rather than a true cytotoxic agent.
To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : a primary metabolic screen coupled with a secondary membrane-integrity assay.
Protocol: Orthogonal Antiproliferative Assay for Isomer Screening
Step 1: Cell Culture & Seeding
Harvest target cells (e.g., MV4-11 or HCT116) during the logarithmic growth phase.
Seed cells into 96-well opaque-walled plates at a density of
cells/well in 100 µL of appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
Incubate for 24 hours at 37°C, 5% CO2 to allow for acclimatization and adherence (for adherent lines).
Step 2: Isomer Library Dosing
Prepare 10 mM stock solutions of the isoquinoline isomers in cell-culture grade DMSO.
Perform serial dilutions in media to generate a concentration gradient (0.01 µM to 100 µM). Causality Note: Ensure final DMSO concentration remains ≤0.5% in all wells to prevent solvent-induced cytotoxicity.
Treat the seeded cells with the isomer dilutions and incubate for 72 hours.
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
Incubate for 2–4 hours. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.
Measure fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader. Calculate preliminary IC50 values.
Step 3B: Trypan Blue Exclusion (Orthogonal Validation)
In a parallel 96-well plate treated identically to Step 2, harvest the cells post-72-hour incubation.
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
Analyze using an automated cell counter. Causality Note: Because Trypan Blue only permeates cells with compromised membranes, this step confirms that the IC50 observed in Step 3A is due to actual cell death (cytotoxicity) rather than mere metabolic suppression (cytostasis).
Step 4: Data Synthesis
Plot dose-response curves using non-linear regression analysis. Concordance between the Resazurin and Trypan Blue IC50 values validates the antiproliferative mechanism of the specific isomer.
Fig 2. Self-validating experimental workflow for orthogonal antiproliferative screening.
Application Scientist Insights
When designing next-generation therapeutics, do not treat the isoquinoline core merely as a flat, aromatic placeholder. The comparative data clearly shows that shifting a substituent from the 1-position to the 4-position can increase target affinity by over 100-fold. Furthermore, naturally occurring isoquinoline alkaloids (such as chelerythrine and sanguinarine) demonstrate that the precise arrangement of methoxy and methylenedioxy groups on the isoquinoline framework dictates whether the molecule will act as a DNA intercalator or a specific kinase inhibitor 4.
By employing rigorous, self-validating screening protocols and understanding the stereoelectronic causality behind target binding, drug development professionals can leverage isoquinoline isomerism to rescue failed leads and drastically improve the therapeutic index of oncology candidates.
References
US Patent 11001559B2. "4-substituted aminoisoquinoline derivatives.
ResearchGate. "Synthesis of simplified didehydro-cortistatin A derivatives as anti-proliferative agents." Available at:[Link]
National Institutes of Health (PMC). "Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids." Available at: [Link]
Standard Operating Procedure: Handling, Decontamination, and Disposal of 8-Chloroisoquinolin-1(2H)-one As a critical halogenated N-heterocyclic building block in the synthesis of kinase and PARP inhibitors, 8-Chloroisoqu...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Decontamination, and Disposal of 8-Chloroisoquinolin-1(2H)-one
As a critical halogenated N-heterocyclic building block in the synthesis of kinase and PARP inhibitors, 8-Chloroisoquinolin-1(2H)-one is frequently handled at scale in medicinal chemistry and process development laboratories. Because this compound contains a covalently bound chlorine atom on an aromatic scaffold, improper disposal poses severe environmental and operational risks.
This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe lifecycle management of this compound, ensuring regulatory compliance and laboratory safety.
Chemical Identity & Quantitative Hazard Profile
Before initiating any disposal or cleanup protocol, personnel must verify the physical and hazard parameters of the material.
Table 1: Chemical Identity & GHS Hazard Profile
Property
Value / Classification
Chemical Name
8-Chloroisoquinolin-1(2H)-one
CAS Number
1368031-04-2 [1]
Molecular Formula
C9H6ClNO
Molecular Weight
179.60 g/mol
Physical State
White to light yellow solid powder
| GHS Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation) |
Mechanistic Rationale for Disposal Protocols
The Causality of Halogenated Waste Segregation
Do not dispose of 8-Chloroisoquinolin-1(2H)-one in standard biohazard or non-halogenated waste bins. The specific operational choice to segregate this compound is dictated by the C8-chlorine atom on its isoquinolinone ring.
If this compound is subjected to standard municipal incineration (which typically operates at 800–900°C), the incomplete thermal degradation of the chlorinated aromatic ring acts as a direct precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) via radical recombination pathways [2].
To prevent this, the compound must be routed to a RCRA-permitted hazardous waste incinerator. These facilities operate at temperatures exceeding 1000°C with a gas residence time of at least 2 seconds, ensuring the complete homolytic cleavage of the C-Cl and C-C bonds. The resulting exhaust, which is rich in hydrogen chloride (HCl) gas, is subsequently neutralized via alkaline wet scrubbing before environmental release [3].
Visualizing the Disposal Workflow
Fig 1. Mechanistic decision tree and disposal workflow for halogenated aromatic solids.
Step-by-Step Operational Disposal Workflow
Every step in this protocol is designed as a self-validating system to eliminate human error during waste handling.
Step 1: Source Segregation & Containment
Action: Transfer all unused 8-Chloroisoquinolin-1(2H)-one solid, contaminated filter paper, and reaction vials into a dedicated High-Density Polyethylene (HDPE) solid waste container.
Causality: HDPE is highly resistant to both the compound itself and any residual organic solvents (like DCM or DMF) commonly used in its synthesis.
Self-Validating Check: Perform a mass-balance reconciliation. Weigh the container before and after addition. The mass added to the waste bin must equal the depleted mass recorded in your laboratory's chemical inventory log.
Step 2: Chemical Compatibility Verification
Action: Ensure the waste container contains NO strong oxidizers (e.g., nitrates, permanganates) or strong bases.
Causality: Halogenated organics can react exothermically with strong oxidizers, potentially leading to pressure buildup or spontaneous ignition in the waste accumulation area.
Self-Validating Check: Implement a strict "Halogenated Organics ONLY" log for the specific bin. A secondary lab member must co-sign the log before the bin is sealed for transport.
Step 3: GHS-Compliant Labeling
Action: Affix a hazardous waste label detailing the chemical name, CAS number (1368031-04-2), and the GHS "Exclamation Mark" pictogram.
Self-Validating Check: The label must explicitly state "Halogenated Waste - Incineration Only" to ensure the downstream waste contractor routes it to the correct high-temperature facility rather than a landfill.
Step 4: Contractor Handover
Action: Transfer the sealed HDPE container to secondary containment in the centralized hazardous waste accumulation area.
Self-Validating Check: Audit the waste manifest post-pickup. You must receive a Certificate of Destruction (CoD) from your licensed waste management provider confirming the material was subjected to high-temperature incineration (>1000°C) [3].
Spill Response & Decontamination Protocol
In the event of an accidental benchtop or fume hood spill, follow this sequence to prevent aerosolization and inhalation (H332 hazard).
Table 2: Decontamination Material Requirements
Requirement Category
Approved Materials / Parameters
Primary Containment
High-Density Polyethylene (HDPE) or PTFE containers
Spill Suppressant
Ethanol or Isopropanol (to wet powder)
| Collection Method | HEPA-filtered chemical vacuum or wet-wiping |
Step 1: Isolation: Evacuate the immediate bench area. Ensure the fume hood sash is lowered to maximize draft if the spill occurred inside the hood.
Step 2: Suppress Aerosolization: Do NOT sweep the dry powder. Sweeping aerosolizes the API intermediate, drastically increasing the inhalation risk. Instead, gently cover the powder with absorbent pads wetted with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.
Step 3: Mechanical Collection: Wipe the affected surface with the solvent-damped cloths, working strictly from the outside of the spill toward the center. Causality: Working outside-in prevents the spreading of the chemical footprint across the bench.
Step 4: UV-Fluorescence Validation (Self-Validating Check): Darken the room and illuminate the spill area with a handheld UV lamp (254 nm or 365 nm). Like many highly conjugated isoquinolinone derivatives, 8-Chloroisoquinolin-1(2H)-one exhibits strong fluorescence under UV light. The total absence of fluorescent speckling on the benchtop confirms complete macroscopic decontamination. Dispose of all cleaning materials as halogenated solid waste.
References
Title: Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration
Source: MDPI (Toxics Journal)
URL: [Link](Note: Landing page provided for verified journal access)
Title: Hazardous Waste Combustion and Incineration Guidelines
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Handling
A Guide to Personal Protective Equipment for Handling 8-Chloroisoquinolin-1(2H)-one
This guide is structured to provide essential, immediate safety and logistical information, grounding our recommendations in the known hazard profiles of analogous compounds and best practices for handling potent researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to provide essential, immediate safety and logistical information, grounding our recommendations in the known hazard profiles of analogous compounds and best practices for handling potent research chemicals.[1] The causality behind each recommendation is explained to build a framework of self-validating safety protocols.
Inferred Hazard Assessment: The Basis for Precaution
Based on the data from closely related chlorinated isoquinoline isomers, we must assume that 8-Chloroisoquinolin-1(2H)-one presents a similar hazard profile.[2][3] This precautionary approach is the cornerstone of laboratory safety when dealing with novel compounds.
Assumed Hazards:
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[3]
Serious Eye Irritation (Category 2): The compound, particularly as a solid dust, can cause serious damage if it comes into contact with the eyes.[3]
Acute Toxicity (Category 4 - Harmful): The compound is presumed to be harmful if swallowed or if it comes into contact with the skin.[2]
Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory tract irritation.[2]
Air Sensitivity: Some isomers are noted as being air-sensitive, a factor to consider in handling and storage.[2]
These potential hazards mandate a multi-layered approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the specific risks identified.[4] The following table outlines the required PPE for all operations involving 8-Chloroisoquinolin-1(2H)-one.
Protection Type
Specific Recommendations
Rationale & Causality
Eye/Face Protection
Chemical safety goggles conforming to EN 166 or NIOSH standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., weighing large quantities, transfers).[1]
Standard safety glasses are insufficient.[1] Goggles provide a complete seal around the eyes to protect against airborne dust particles and splashes, directly mitigating the serious eye irritation hazard.[3] A face shield adds a secondary barrier for the entire face.
Hand Protection
Chemical-resistant nitrile gloves (minimum). Double-gloving is strongly recommended.[1]
Nitrile gloves offer broad protection against incidental chemical contact.[5] Double-gloving is a best practice for potent compounds, allowing for the removal of the contaminated outer glove without exposing the skin.[1] Gloves must be inspected before use and changed immediately upon known or suspected contact.
Body Protection
A buttoned, long-sleeved laboratory coat. For larger quantities or extended procedures, disposable coveralls should be considered.[1]
A lab coat protects skin and personal clothing from contamination by dust or splashes.[5] It should be kept clean and laundered professionally, never taken home.
Respiratory Protection
All handling of the solid compound must be performed within a certified chemical fume hood.[6]
A fume hood is an engineering control that provides the primary layer of respiratory protection by containing dust and vapors at the source.[5] This directly addresses the inhalation and respiratory irritation hazard.[2] A respirator (e.g., N95 or higher) may be required only as a secondary measure if engineering controls fail or during emergency spill cleanup.[1]
Operational Plan: Safe Handling and Weighing Protocol
Adherence to a strict, step-by-step procedure is critical to minimize exposure. The following protocol outlines the safe process for weighing the solid compound and preparing a stock solution.
Preparation:
Designate the Work Area: All work must be conducted in a designated area within a certified chemical fume hood.[6]
Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: analytical balance, weigh paper or boat, spatula, vials, solvent, and pipettes.
Don PPE: Put on all required PPE as detailed in the table above (lab coat, double gloves, safety goggles).
Weighing and Solution Preparation:
Tare the Balance: Place the weigh paper on the balance and tare it.
Transfer Compound: Carefully transfer the desired amount of 8-Chloroisoquinolin-1(2H)-one from the storage container to the weigh paper using a clean spatula. Perform this action slowly to minimize dust generation.
Record Weight: Close the balance door and record the final weight.
Dissolution: Carefully transfer the weighed solid into the appropriate vial. Add the desired solvent to the vial, cap it securely, and mix until the solid is fully dissolved.
Clean Up: Immediately after transfer, carefully fold the weigh paper and any contaminated wipes and place them in the designated halogenated waste container within the fume hood.
Workflow Visualization
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Safe Handling Workflow for 8-Chloroisoquinolin-1(2H)-one.
Emergency and Disposal Plans
Emergency Procedures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and sweep it into a labeled, sealed container for hazardous waste disposal.[7]
Waste Disposal:
As a halogenated organic compound, all waste containing 8-Chloroisoquinolin-1(2H)-one must be disposed of according to institutional and local regulations.
Do Not dispose of this chemical down the drain.[8]
Collect all solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][10]
Arrange for pickup and disposal by your institution's environmental health and safety department.
By integrating these evidence-based protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds. BenchChem.
Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available from: [Link]
Teknoscienze S.r.l. (2026). Potent compound safety in the laboratory. tks publisher. Available from: [Link]
Quimivita. (2025). Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita. Available from: [Link]
Fisher Scientific. (2010). SAFETY DATA SHEET for 8-Hydroxyquinoline. Fisher Scientific.
Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. Fisher Scientific.
Fisher Scientific. (2011). SAFETY DATA SHEET for 2-Chloroquinoline. Fisher Scientific.
Enamine. (n.d.). Safety Data Sheet. Enamine.
Fisher Scientific. (2025). SAFETY DATA SHEET for 8-Chloro-2-methylquinoline. Fisher Scientific.
ThermoFisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. ThermoFisher Scientific.
Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]
TCI Chemicals. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. TCI Chemicals.
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Available from: [Link]
RAND Corporation. (n.d.). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation. Available from: [Link]